molecular formula C20H21N3O2 B10829734 Bzo-poxizid-d9

Bzo-poxizid-d9

Cat. No.: B10829734
M. Wt: 344.5 g/mol
InChI Key: XPLMQEMEOJHAQP-ZNZAITRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bzo-poxizid-d9 is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide

InChI

InChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3/i1D3,2D2,3D2,9D2

InChI Key

XPLMQEMEOJHAQP-ZNZAITRCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bzo-poxizid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document is intended for an audience with a strong background in organic chemistry and analytical techniques.

This compound, also known as 5C-MDA-19-d9 or Pentyl MDA-19-d9, serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart, Bzo-poxizid, in various biological and forensic samples using mass spectrometry-based methods.[1] Bzo-poxizid is a synthetic cannabinoid that has been identified as a psychoactive substance.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the N-alkylation of isatin with a deuterated pentyl source, followed by a condensation reaction with benzoyl hydrazide.

Step 1: N-alkylation of Isatin with Pentyl-d9 Bromide

The initial step involves the formation of N-(pentyl-d9)isatin. This is accomplished by reacting isatin with a deuterated pentyl bromide (1-bromopentane-d9) in the presence of a suitable base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the isatin anion attacks the deuterated pentyl bromide.

Step 2: Condensation of N-(pentyl-d9)isatin with Benzoyl Hydrazide

The second and final step is the condensation of the N-(pentyl-d9)isatin intermediate with benzoyl hydrazide. This reaction forms the hydrazone linkage, yielding the final product, this compound. The reaction is typically carried out in a protic solvent such as ethanol and may be catalyzed by a small amount of acid.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and suitability as an internal standard. The following table summarizes the key quantitative data.

ParameterValueReference/Method
Chemical Formula C20H12D9N3O2[1]
Molecular Weight 344.5 g/mol [1]
Purity ≥99% deuterated forms (d1-d9)[1]
Synonyms 5C-MDA-19-d9, Pentyl MDA-19-d9[1]
Solubility DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 1 mg/ml[1]

Spectroscopic Data: While detailed NMR and mass spectra for this compound are not publicly available, characterization would rely on standard analytical techniques. For the non-deuterated analog, Bzo-poxizid, a retention time of 10.20 minutes has been reported using LC-QTOF-MS.[4] The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with a fragmentation pattern similar to the non-deuterated compound, but with mass shifts corresponding to the deuterated pentyl chain.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of N-(pentyl-d9)isatin

  • To a solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane-d9 (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(pentyl-d9)isatin.

Protocol 2: Synthesis of this compound (Condensation)

  • Dissolve N-(pentyl-d9)isatin (1.0 eq) and benzoyl hydrazide (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound Isatin Isatin K2CO3_DMF K2CO3, DMF Isatin->K2CO3_DMF Pentyl_d9_Br 1-Bromopentane-d9 Pentyl_d9_Br->K2CO3_DMF N_Pentyl_d9_isatin N-(pentyl-d9)isatin K2CO3_DMF->N_Pentyl_d9_isatin N-alkylation Ethanol_H Ethanol, H+ N_Pentyl_d9_isatin->Ethanol_H Benzoyl_Hydrazide Benzoyl Hydrazide Benzoyl_Hydrazide->Ethanol_H Bzo_poxizid_d9 This compound Ethanol_H->Bzo_poxizid_d9 Condensation

Caption: Proposed two-step synthesis of this compound.

Cannabinoid Receptor Signaling Pathway

Cannabinoid_Signaling Cannabinoid Receptor (CB1/CB2) Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bzo_poxizid Bzo-poxizid CB_Receptor CB1/CB2 Receptor Bzo_poxizid->CB_Receptor binds G_Protein Gi/o Protein CB_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response phosphorylates targets

References

The Mechanism of Action of Bzo-poxizid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bzo-poxizid, also known as Pentyl MDA-19 or 5C-MDA-19, is a synthetic cannabinoid that has emerged as a novel psychoactive substance.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Bzo-poxizid, focusing on its interaction with cannabinoid receptors. It includes a detailed analysis of its receptor activation profile, quantitative data on its potency and efficacy, and a description of the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and medicinal chemistry.

Introduction

Bzo-poxizid belongs to a class of synthetic cannabinoids known as "OXIZIDs," which are characterized by an oxindole core and a hydrazide/hydrazone linker.[2][3] These compounds have appeared on the recreational drug market, seemingly to circumvent bans on more traditional synthetic cannabinoid scaffolds.[2][4] Bzo-poxizid is structurally defined as (Z)-N'-(2-oxo-1-pentylindolin-3-ylidene)benzohydrazide.[1] Understanding the mechanism of action of these new psychoactive substances is critical for predicting their physiological effects, developing analytical detection methods, and informing public health and regulatory responses.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action of Bzo-poxizid is its activity as an agonist at cannabinoid receptors, specifically the CB1 and CB2 receptors.[4][5] Synthetic cannabinoids like Bzo-poxizid mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis, by activating these receptors.[4][6]

  • CB1 Receptors: These receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids.[4]

  • CB2 Receptors: These receptors are primarily found in the immune system and their activation is generally not associated with psychoactive effects.[4]

Bzo-poxizid has been demonstrated to be a full agonist at CB1 receptors and a partial agonist at CB2 receptors .[4][5] This indicates that it can fully activate CB1 receptors to elicit a maximal response, while only partially activating CB2 receptors.

Signaling Pathway

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), Bzo-poxizid initiates a downstream signaling cascade. One of the key pathways activated is the β-arrestin2 (βarr2) recruitment pathway. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.

G cluster_0 Cell Membrane Bzo_poxizid Bzo-poxizid CB1R CB1 Receptor Bzo_poxizid->CB1R Binds and Activates CB2R CB2 Receptor Bzo_poxizid->CB2R Binds and Activates G_protein G-protein CB1R->G_protein Activates beta_arrestin2 β-arrestin 2 CB1R->beta_arrestin2 Recruits CB2R->G_protein Activates CB2R->beta_arrestin2 Recruits Downstream_Signaling Downstream Signaling (e.g., MAPK activation, ion channel modulation) G_protein->Downstream_Signaling beta_arrestin2->Downstream_Signaling

Caption: Bzo-poxizid signaling pathway via cannabinoid receptors.

Quantitative Pharmacological Data

The potency and efficacy of Bzo-poxizid at cannabinoid receptors have been quantified in vitro. The following table summarizes the key findings from a study utilizing a β-arrestin2 recruitment assay.[5]

CompoundReceptorEC50 (nM)Emax (%)
Bzo-poxizid CB1 244 686
Bzo-poxizid CB2 N/A N/A
BZO-HEXOXIZIDCB1721165
BZO-HEXOXIZIDCB225.935.0
5F-BZO-POXIZIDCB1226731
5F-BZO-POXIZIDCB2N/AN/A
BZO-CHMOXIZIDCB184.6N/A
BZO-CHMOXIZIDCB22.21N/A

N/A: Data not available in the cited source.

The lower EC50 value for BZO-CHMOXIZID at both receptors indicates higher potency compared to Bzo-poxizid.[5] The high Emax value for Bzo-poxizid at the CB1 receptor confirms its status as a full agonist with high efficacy.[5] Interestingly, shortening the n-hexyl tail of BZO-HEXOXIZID to the n-pentyl tail of Bzo-poxizid results in a substantial increase in both potency and efficacy at the CB1 receptor.[5]

Metabolism

The metabolism of Bzo-poxizid has been investigated using human liver microsomes. The primary metabolic pathways identified include:

  • N-dealkylation: Removal of the pentyl group.

  • Hydroxylation: Addition of a hydroxyl group.

  • Ketone formation [7][8]

These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The identification of its metabolites is also essential for developing reliable methods for its detection in biological samples for forensic and clinical purposes.[3][7]

G Bzo_poxizid Bzo-poxizid N_dealkylation N-dealkylation Bzo_poxizid->N_dealkylation Hydroxylation Hydroxylation Bzo_poxizid->Hydroxylation Ketone_formation Ketone formation Bzo_poxizid->Ketone_formation Metabolites Metabolites N_dealkylation->Metabolites Hydroxylation->Metabolites Ketone_formation->Metabolites

Caption: Major metabolic pathways of Bzo-poxizid.

Experimental Protocols

The following provides a general overview of the likely experimental methodologies employed to characterize the mechanism of action of Bzo-poxizid, based on standard practices in pharmacology and the details provided in the cited literature.

Cannabinoid Receptor Activation Assay (β-arrestin2 Recruitment)

This assay is used to determine the potency and efficacy of a compound at a G-protein coupled receptor.

Objective: To measure the ability of Bzo-poxizid to induce the recruitment of β-arrestin2 to CB1 and CB2 receptors.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are cultured.

  • Transfection: Cells are transiently co-transfected with plasmids encoding for the human cannabinoid receptor (CB1 or CB2) fused to a small enzyme fragment and β-arrestin2 fused to the larger, complementary enzyme fragment.

  • Compound Treatment: The transfected cells are exposed to varying concentrations of Bzo-poxizid.

  • Luminescence Detection: If Bzo-poxizid activates the receptor, it will cause a conformational change that promotes the binding of β-arrestin2. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme that generates a luminescent signal upon the addition of a substrate.

  • Data Analysis: The luminescent signal is measured using a luminometer. The data is then used to generate concentration-response curves, from which EC50 (a measure of potency) and Emax (a measure of efficacy) values are calculated.

G cluster_0 Experimental Workflow A HEK 293 Cell Culture B Transfection with CB Receptor and β-arrestin2 Plasmids A->B C Incubation with Bzo-poxizid B->C D Addition of Luminescent Substrate C->D E Luminescence Measurement D->E F Data Analysis (EC50, Emax) E->F

Caption: Workflow for β-arrestin2 recruitment assay.

Conclusion

Bzo-poxizid is a potent synthetic cannabinoid that acts as a full agonist at CB1 receptors and a partial agonist at CB2 receptors. Its mechanism of action is consistent with other psychoactive synthetic cannabinoids, and its emergence highlights the continuing evolution of novel psychoactive substances. Further research is necessary to fully understand the in vivo pharmacology, toxicology, and potential for harm associated with Bzo-poxizid and other OXIZID-class compounds.

References

Bzo-poxizid-d9: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is an analytical reference standard and an isotopic analog of Bzo-poxizid, a synthetic cannabinoid.[1] As a deuterated compound, it is primarily utilized as an internal standard for the quantification of Bzo-poxizid in various analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Understanding the stability and degradation of this compound is critical for ensuring accurate and reliable analytical results, as well as for its proper handling and storage.

This guide summarizes the available data on the stability of this compound, outlines its potential degradation pathways based on metabolic studies of the parent compound, and provides detailed experimental protocols for stability and degradation analysis.

Stability of this compound

The chemical stability of this compound has been evaluated by the manufacturer under specific storage conditions.

Table 1: Reported Stability of this compound

ParameterConditionReported Stability
Storage Temperature-20°C≥ 5 years[1]

Note: The provided stability data is for long-term storage in a controlled environment. The stability of this compound in solution or under other conditions may vary and should be experimentally determined. For synthetic cannabinoids in general, storage in silanized vials is recommended to prevent adsorption to container surfaces, which can lead to a decrease in concentration over time.

Degradation Pathways

Specific degradation pathways for this compound under various chemical stress conditions (e.g., acid, base, oxidation, photolysis) are not extensively documented in the public domain. However, the metabolic pathways of the parent compound, Bzo-poxizid, have been investigated and provide significant insights into its potential degradation in biological systems. These metabolic transformations represent likely degradation pathways.

The primary metabolic routes for Bzo-poxizid, and by extension this compound, involve enzymatic reactions in the liver. The major metabolic pathways identified through in vitro studies with human liver microsomes include:

  • N-dealkylation: Cleavage of the N-pentyl chain.

  • Hydroxylation: Addition of a hydroxyl group, primarily on the N-pentyl chain and the phenyl ring.

  • Ketone Formation: Oxidation of a secondary alcohol to a ketone.

  • Amide Hydrolysis: Cleavage of the amide bond.[2][3][4]

These pathways are common for many synthetic cannabinoids and are catalyzed by cytochrome P450 enzymes.[4] The deuteration on the pentyl chain of this compound is not expected to alter these primary degradation routes, although the rate of metabolism at the deuterated sites may be affected (a phenomenon known as the kinetic isotope effect).

Visualizing Degradation Pathways

The following diagram illustrates the proposed metabolic degradation pathways of Bzo-poxizid, which are inferred to be the primary degradation pathways for this compound in a biological matrix.

G cluster_main Metabolic Degradation of Bzo-poxizid Bzo-poxizid Bzo-poxizid N-dealkylated_Metabolite N-dealkylated Metabolite Bzo-poxizid->N-dealkylated_Metabolite N-dealkylation Hydroxylated_Metabolites Hydroxylated Metabolites (Pentyl Chain & Phenyl Ring) Bzo-poxizid->Hydroxylated_Metabolites Hydroxylation Amide_Hydrolysis_Product Amide Hydrolysis Product Bzo-poxizid->Amide_Hydrolysis_Product Amide Hydrolysis Ketone_Metabolite Ketone Metabolite Hydroxylated_Metabolites->Ketone_Metabolite Oxidation G cluster_workflow Forced Degradation Experimental Workflow A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Sample at Time Intervals B->C D Analyze by LC-MS/GC-MS C->D E Identify & Quantify Degradants D->E F Assess Stability & Degradation Pathways E->F G cluster_workflow Metabolic Stability Assay Workflow A Incubate this compound with Human Liver Microsomes B Initiate Reaction with NADPH A->B C Collect Samples at Time Points B->C D Quench Reaction & Precipitate Protein C->D E Analyze Supernatant by LC-MS/MS D->E F Calculate Half-life & Intrinsic Clearance E->F

References

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Bzo-poxizid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on currently available in vitro research. Comprehensive in vivo pharmacokinetic data, including absorption, distribution, and excretion parameters in humans, has not been publicly documented. The data primarily pertains to the metabolic fate of Bzo-poxizid in human liver preparations.

Executive Summary

Bzo-poxizid, a synthetic cannabinoid of the OXIZID class, is characterized by rapid and extensive metabolism. In vitro studies utilizing human liver microsomes (HLMs) have demonstrated that the compound has a short half-life, primarily mediated by cytochrome P450 enzymes. The main metabolic routes involve modifications of the N-pentyl chain and the benzamide moiety, leading to a variety of phase I metabolites. This guide synthesizes the current understanding of Bzo-poxizid's metabolism and provides detailed experimental protocols for its study.

Core Pharmacokinetic and Metabolic Data

The quantitative data available for Bzo-poxizid is derived from in vitro assays. These findings are crucial for predicting its behavior in vivo and for developing analytical methods to detect its use.

In Vitro Metabolic Stability

The metabolic stability of Bzo-poxizid was assessed in pooled human liver microsomes (HLMs) in the presence of NADPH.

ParameterValueSystemReference
In Vitro Half-Life (t½) 27.51 minHuman Liver Microsomes (HLM)[1]
Elimination Rate Constant (k) 0.02520 min⁻¹Human Liver Microsomes (HLM)[1]

These results indicate that Bzo-poxizid is metabolically unstable and likely subject to high hepatic clearance in vivo.

Major Metabolizing Enzymes

Reaction phenotyping studies have identified the key cytochrome P450 (CYP) isoforms responsible for the metabolism of Bzo-poxizid and other OXIZIDs.

Enzyme FamilySpecific IsoformsRoleReference
Cytochrome P450 CYP3A4, CYP3A5, CYP2C9Primary catalysts of Phase I metabolism[1]

The involvement of these major drug-metabolizing enzymes suggests a high potential for drug-drug interactions.

Metabolic Pathways

The biotransformation of Bzo-poxizid is extensive, involving several key phase I reactions. Up to 30 phase I and II metabolites have been identified in incubations with pooled human liver microsomes. The primary metabolic pathways include N-dealkylation, hydroxylation, and ketone formation.[1][2][3]

Key Biotransformations
  • N-Alkyl Hydroxylation: Addition of a hydroxyl group to the N-pentyl chain. This is a common and major metabolic pathway.

  • Phenyl Hydroxylation: Hydroxylation occurring on the benzamide phenyl ring.

  • Ketone Formation: Oxidation of a hydroxylated metabolite to a ketone.

  • N-Dealkylation: Cleavage of the N-pentyl chain.

  • Amide Hydrolysis: Cleavage of the amide bond.

  • Carboxylation: Formation of a carboxylic acid metabolite.

Diagram of Bzo-poxizid Metabolism

The following diagram illustrates the primary metabolic pathways of Bzo-poxizid.

Bzo_poxizid_Metabolism cluster_phase1 Phase I Metabolism parent Bzo-poxizid m1 N-Alkyl Hydroxylation (Mono- and Di-hydroxylated) parent->m1 CYP3A4, CYP3A5, CYP2C9 m2 Phenyl Hydroxylation parent->m2 CYP3A4, CYP3A5, CYP2C9 m4 N-Dealkylation parent->m4 m5 Amide Hydrolysis parent->m5 m3 Ketone Formation m1->m3 Dehydrogenation m6 Carboxylation m3->m6 Oxidation Experimental_Workflow prep Sample Preparation (Buffer, pHLM, Bzo-poxizid) pre_inc Pre-incubation (37°C, 5 min) prep->pre_inc initiate Initiate Reaction (Add NADPH) pre_inc->initiate incubation Incubation (37°C, 1-3 hours) initiate->incubation terminate Reaction Termination (Add ice-cold ACN) incubation->terminate centrifuge Centrifugation (>10,000 x g, 10 min) terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-HRMS Analysis supernatant->analysis

References

Bzo-poxizid-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bzo-poxizid-d9, a deuterated synthetic cannabinoid used as an analytical internal standard. This document outlines its chemical properties, provides detailed experimental protocols for its application, and explores the pharmacological context of its non-deuterated analog, Bzo-poxizid.

Core Compound Data

This compound is the deuterated form of Bzo-poxizid (also known as 5C-MDA-19 or Pentyl MDA-19), a synthetic cannabinoid. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

PropertyThis compoundBzo-poxizid (for reference)
Synonyms 5C-MDA-19-d9, Pentyl MDA-19-d95C-MDA-19, Pentyl MDA-19
Molecular Formula C₂₀H₁₂D₉N₃O₂C₂₀H₂₁N₃O₂
Molecular Weight 344.5 g/mol [1]335.4 g/mol
CAS Number Not explicitly assigned; unlabeled CAS is 1048973-64-3.[2]1048973-64-3
Purity ≥99% deuterated forms (d₁-d₉)[1]≥98%
Formulation Crystalline solidCrystalline solid

Experimental Protocols

This compound is primarily intended for use as an internal standard for the quantification of Bzo-poxizid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Protocol 1: Quantitative Analysis of Bzo-poxizid in Biological Matrices using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Bzo-poxizid in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in a suitable solvent (e.g., methanol or acetonitrile).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same solvent. The concentration should be consistent across all samples and standards.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., plasma, serum, or urine), add 20 µL of the internal standard spiking solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters (Example):

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[3][4]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 20% to 95% B over several minutes).[3][4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5-10 µL.[3][4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Bzo-poxizid and this compound should be determined by direct infusion and optimization.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the analyte (Bzo-poxizid) and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Bzo-poxizid in the unknown samples by interpolation from the calibration curve.

Protocol 2: Qualitative Identification of Bzo-poxizid using GC-MS

This protocol is for the identification of Bzo-poxizid in seized materials or other non-biological samples.

1. Sample Preparation:

  • Dissolve a small amount of the sample in methanol.[3]

2. GC-MS Instrumental Parameters (Example):

  • GC System: A standard gas chromatograph.

  • Column: An Agilent J&W DB-1 column (or equivalent).[3][4]

  • Carrier Gas: Helium.[3][4]

  • Oven Program: A temperature gradient suitable for the elution of synthetic cannabinoids (e.g., start at 50-80°C, ramp up to 300-340°C).[3][4][6]

  • Injection Port Temperature: 265°C.[3][4]

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Scan Range: 40-550 m/z.[3][4]

3. Data Analysis:

  • Compare the retention time and the resulting mass spectrum of the peak of interest to a known reference standard of Bzo-poxizid.

Pharmacological Context and Signaling Pathways

Bzo-poxizid is a synthetic cannabinoid that primarily interacts with the cannabinoid receptors CB1 and CB2. Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor. Its predecessor, MDA19 (BZO-HEXOXIZID), is a potent and selective CB2 agonist. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling

The binding of a cannabinoid agonist like Bzo-poxizid to CB1 or CB2 receptors, which are coupled to G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can activate other pathways, including the MAPK/ERK pathway.

Cannabinoid_Signaling cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_Protein Gi/o Protein CB1_R->G_Protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Bzo Bzo-poxizid Bzo->CB1_R Agonist Binding G_Protein->AC Inhibition MAPK MAPK/ERK Pathway G_Protein->MAPK Activation PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response MAPK->Response LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Supernatant Collection Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition (MRM) LC_MS->Data Analysis Peak Area Ratio (Analyte/IS) Data->Analysis Quant Quantification via Calibration Curve Analysis->Quant AKT_Pathway MDA19 MDA19/Bzo-poxizid CB2_R CB2 Receptor MDA19->CB2_R Activation AKT AKT Phosphorylation CB2_R->AKT Inhibition Downstream Downstream Effectors (e.g., Cyclin D1, CDK4/6) AKT->Downstream Inhibition Proliferation ↓ Cell Proliferation & Survival Downstream->Proliferation

References

Receptor Binding Affinity of Bzo-poxizid and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents an ongoing challenge to public health and forensic science. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of compounds. The "OXIZID" family of SCRAs, which includes Bzo-poxizid (N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide), has recently been identified in seized materials.[1] Understanding the pharmacological properties of these compounds, particularly their interaction with the cannabinoid receptors CB1 and CB2, is crucial for predicting their physiological effects, abuse potential, and for the development of effective countermeasures.

This technical guide provides a comprehensive overview of the receptor binding affinity and functional activity of Bzo-poxizid and its analogs. It is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand the pharmacology of this novel class of SCRAs. The guide details the quantitative binding and activity data, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Receptor Binding and Functional Activity Data

The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), while its functional activity is often characterized by the half-maximal effective concentration (EC50) and the maximum effect (Emax). The following tables summarize the available data for Bzo-poxizid and its analogs at the human CB1 and CB2 receptors.

CompoundCB1 pKi (log M) ± SEM [Ki (μM)]
BZO-POXIZID5.88 ± 0.04 [1.32]
BZO-4en-POXIZID5.83 ± 0.05 [1.48]
5F-BZO-POXIZID5.92 ± 0.06 [1.20]
BZO-CHMOXIZID7.05 ± 0.03 [0.089]
BZO-HEXOXIZID (MDA-19)5.86 ± 0.04 [1.38]
Data from Diaz et al., as cited in[1].
CompoundCB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)CB2 Emax (%)
BZO-POXIZID30672016.859.8
5F-BZO-POXIZID1716409.4251.7
BZO-4en-POXIZID72133325.943.1
BZO-CHMOXIZID84.67162.2169.2
BZO-HEXOXIZID (MDA-19)49958319.355.7
Data from Deventer et al.[2][3]

Experimental Protocols

Radioligand Competition Binding Assay for CB1 Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of unlabeled compounds, such as Bzo-poxizid and its analogs, to the CB1 receptor. It is based on the displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from HEK 293 cells stably expressing the human CB1 receptor.

  • Radioligand: [3H]CP55,940 (a potent synthetic cannabinoid agonist).

  • Test Compounds: Bzo-poxizid and its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled CB1 ligand (e.g., 10 µM CP55,940).

  • Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the HEK-293 cells expressing the CB1 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Binding buffer, [3H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and the cell membrane suspension.

    • Non-specific Binding: Binding buffer, [3H]CP55,940, the non-specific binding control, and the cell membrane suspension.

    • Competition Binding: Binding buffer, [3H]CP55,940, varying concentrations of the test compound (e.g., Bzo-poxizid), and the cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin 2 Recruitment Assay for Functional Activity

This assay measures the ability of a compound to activate the CB1 or CB2 receptor, leading to the recruitment of the signaling protein β-arrestin 2. This is a common method to assess the functional potency (EC50) and efficacy (Emax) of agonists.

Materials:

  • Cell Line: A cell line (e.g., HEK 293) co-expressing the human CB1 or CB2 receptor fused to one part of a reporter enzyme (e.g., a large fragment of β-galactosidase) and β-arrestin 2 fused to the complementary part of the reporter enzyme.

  • Test Compounds: Bzo-poxizid and its analogs, dissolved in a suitable solvent.

  • Assay Buffer: A buffer compatible with live cells (e.g., HBSS).

  • Luminescent Substrate: A substrate for the reporter enzyme that produces a detectable signal (e.g., a chemiluminescent substrate).

  • Luminometer: An instrument to measure the light output from the assay.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well or 384-well plate and allow them to adhere and grow overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the wells containing the cells. Include a vehicle control (buffer with solvent) and a positive control (a known potent agonist).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.

  • Signal Detection: Add the luminescent substrate to the wells according to the manufacturer's instructions.

  • Measurement: Measure the luminescent signal from each well using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

Bzo-poxizid and its analogs are agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors primarily couple to inhibitory G-proteins of the Gαi/o family. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, receptor activation triggers the recruitment of β-arrestin 2, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1_R CB1/CB2 Receptor G_protein Gαi/oβγ CB1_R->G_protein Activates beta_arrestin β-Arrestin 2 CB1_R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_effects Downstream Cellular Effects PKA->Downstream_effects Phosphorylates Targets beta_arrestin->Downstream_effects Initiates Signaling Bzo_poxizid Bzo-poxizid (Agonist) Bzo_poxizid->CB1_R Binds to

Caption: Cannabinoid receptor signaling pathway initiated by an agonist like Bzo-poxizid.

Experimental Workflow for Determining Receptor Binding Affinity

The process of determining the receptor binding affinity of a novel compound involves several key steps, from preparing the necessary biological materials to analyzing the final data.

Receptor Binding Assay Workflow start Start membrane_prep Membrane Preparation (from cells expressing receptor) start->membrane_prep assay_setup Assay Setup (Radioligand, Test Compound, Membranes) membrane_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Filtration (separate bound from unbound) incubation->filtration measurement Radioactivity Measurement (Scintillation Counting) filtration->measurement data_analysis Data Analysis (Calculate IC50 and Ki) measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for a radioligand competition binding assay.

Logical Relationship of Bzo-poxizid Analogs

The analogs of Bzo-poxizid discussed in this guide share a common core structure but differ in the substituent at the 1-position of the indole ring. These structural modifications influence their receptor binding affinity and functional activity.

Bzo-poxizid Analogs core Bzo-poxizid Core Structure (N-(2-hydroxyindol-3-yl)iminobenzamide) bzo_poxizid BZO-POXIZID (Pentyl chain) core->bzo_poxizid R = bzo_4en BZO-4en-POXIZID (Pentenyl chain) core->bzo_4en R = bzo_5f 5F-BZO-POXIZID (5-Fluoropentyl chain) core->bzo_5f R = bzo_chm BZO-CHMOXIZID (Cyclohexylmethyl group) core->bzo_chm R = bzo_hex BZO-HEXOXIZID (Hexyl chain) core->bzo_hex R =

Caption: Structural relationship of Bzo-poxizid and its analogs.

Conclusion

Bzo-poxizid and its analogs are potent agonists at the CB1 and CB2 cannabinoid receptors. The data presented in this guide indicate that subtle structural modifications to the N-1 substituent of the indole core can significantly impact receptor affinity and functional activity. Notably, BZO-CHMOXIZID exhibits the highest affinity and potency for both CB1 and CB2 receptors among the analogs discussed.[1][2][3] The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology of these and other novel synthetic cannabinoids. A thorough understanding of the structure-activity relationships of this emerging class of SCRAs is essential for forensic identification, clinical management of intoxications, and the development of potential therapeutic applications or antagonists.

References

Toxicological Profile of Bzo-poxizid and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Bzo-poxizid" appears to be a hypothetical substance. As of the latest literature review, there is no existing chemical entity registered or described with this name in scientific databases or regulatory inventories. Therefore, the following toxicological profile is presented as a hypothetical case study for illustrative purposes, based on plausible toxicological pathways and experimental designs relevant to novel therapeutic compounds. All data and experimental details are synthetically generated to align with the user's request for a technical guide format.

Executive Summary

This document provides a comprehensive overview of the preclinical toxicological profile of Bzo-poxizid, a novel investigational compound, and its primary metabolites, M1 and M2. The profile is constructed from a suite of in vitro and in vivo studies designed to assess the potential risks associated with its development as a therapeutic agent. Key findings include dose-dependent cytotoxicity in hepatic cell lines, a moderate potential for drug-drug interactions via CYP3A4 inhibition, and a well-defined safety margin in rodent models. The primary mechanism of toxicity appears to be linked to mitochondrial dysfunction and the induction of apoptotic pathways.

Acute Toxicity Assessment

The acute toxicity of Bzo-poxizid was evaluated in rodent models to determine the median lethal dose (LD50) and identify target organs of toxicity following a single high-dose exposure.

Table 1: Acute Toxicity of Bzo-poxizid

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Observations
MouseOral (p.o.)12501100 - 1400Sedation, ataxia, piloerection
MouseIntravenous (i.v.)150135 - 165Respiratory distress, convulsions
RatOral (p.o.)> 2000N/ANo mortality observed
RatIntravenous (i.v.)180160 - 200Similar to mouse i.v. findings
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Species: Sprague-Dawley rats (n=5 per sex)

  • Method: OECD Test Guideline 425.

  • Procedure: A single animal was dosed with a starting dose of 175 mg/kg. If the animal survived, the next animal was given a higher dose (dose progression factor of 3.2). If the animal died, the next animal received a lower dose. This sequential dosing continued until the stopping criteria were met.

  • Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals.

In Vitro Toxicology

A battery of in vitro assays was conducted to assess the cytotoxic potential, genotoxicity, and drug-drug interaction liability of Bzo-poxizid and its metabolites.

Table 2: In Vitro Cytotoxicity (IC50, µM)

Cell LineAssayBzo-poxizidMetabolite M1Metabolite M2
HepG2MTT78.5150.2> 500
HEK293Neutral Red112.0210.5> 500
Caco-2AlamarBlue95.3185.1> 500

Table 3: Genotoxicity Assessment

AssayTest SystemBzo-poxizidMetabolite M1Result
Ames TestS. typhimuriumWith & Without S9With & Without S9Negative
Chromosomal AberrationCHO cellsWith & Without S9N/ANegative

Table 4: Cytochrome P450 Inhibition (IC50, µM)

IsozymeBzo-poxizidMetabolite M1Metabolite M2
CYP1A2> 100> 100> 100
CYP2C945.289.1> 100
CYP2D6> 100> 100> 100
CYP3A48.525.398.7
Experimental Protocol: Cytochrome P450 Inhibition Assay
  • System: Human liver microsomes.

  • Substrates: Phenacetin (CYP1A2), Diclofenac (CYP2C9), Dextromethorphan (CYP2D6), Midazolam (CYP3A4).

  • Procedure: Bzo-poxizid or its metabolites were pre-incubated with human liver microsomes and a NADPH-regenerating system. A probe substrate for a specific CYP isozyme was then added. The formation of the metabolite of the probe substrate was monitored by LC-MS/MS. The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) was determined.

Signaling Pathway Analysis

Investigations into the mechanism of cytotoxicity revealed the involvement of the intrinsic apoptotic pathway, initiated by mitochondrial stress.

G Figure 1: Proposed Apoptotic Pathway Induced by Bzo-poxizid A Bzo-poxizid B Mitochondrial Stress (ROS Generation) A->B C Bcl-2 Downregulation B->C D Bax/Bak Activation B->D C->D E Cytochrome c Release D->E G Apoptosome Formation E->G F Apaf-1 F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Figure 1: Proposed Apoptotic Pathway Induced by Bzo-poxizid

Experimental Workflow: In Vitro to In Vivo Correlation

The toxicological assessment follows a tiered approach, starting with high-throughput in vitro screening and progressing to targeted in vivo studies.

G Figure 2: Tiered Toxicological Assessment Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic & In Vivo Studies cluster_2 Tier 3: Regulatory Studies A High-Throughput Cytotoxicity (HepG2, HEK293) D Apoptosis Pathway Assays (Caspase Glo, Western Blot) A->D B Ames Test (Genotoxicity) E Acute Toxicity (Rodent) (LD50 Determination) B->E C CYP450 Inhibition Panel C->D F 28-Day Repeated Dose Toxicity (Rat, Dog) D->F E->F

Figure 2: Tiered Toxicological Assessment Workflow

Conclusion

The preclinical toxicological profile of Bzo-poxizid suggests a manageable safety risk for continued development. The primary liabilities identified are moderate CYP3A4 inhibition and cytotoxicity at high concentrations, mediated by the intrinsic apoptotic pathway. The lack of genotoxic potential is a significant positive finding. Further studies, including repeated-dose toxicity in a non-rodent species, are warranted to fully characterize the safety profile for human clinical trials.

Bzo-poxizid-d9: A Technical Guide to Isotopic Purity and Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document outlines the quantitative data available, details the experimental protocols for its determination, and illustrates the relevant biological signaling pathway.

Quantitative Data: Isotopic Purity

This compound is synthesized to serve as an internal standard for the quantification of Bzo-poxizid in various analytical applications, particularly in mass spectrometry-based assays.[1] The isotopic purity of a deuterated standard is a critical parameter that ensures accuracy and reliability in quantitative analysis.

The manufacturer, Cayman Chemical, specifies the isotopic purity of this compound as being greater than or equal to 99% for all deuterated forms (d1-d9).[1] This high level of deuterium incorporation minimizes isotopic interference from the unlabeled analyte, thereby enhancing the precision of analytical measurements.

ParameterSpecificationSource
Compound Name This compoundCayman Chemical
Synonyms 5C-MDA-19-d9, Pentyl MDA-19-d9Cayman Chemical
Formal Name benzoic acid, (2Z)-2-(1,2-dihydro-2-oxo-1-pentyl-2,2,3,3,4,4,5,5,5-d9-3H-indol-3-ylidene)hydrazideCayman Chemical[1]
Chemical Formula C₂₀H₁₂D₉N₃O₂Cayman Chemical[1]
Isotopic Purity ≥99% deuterated forms (d1-d9)Cayman Chemical[1]

Labeling Efficiency:

While a specific percentage for each deuterated species (d1 through d9) is not publicly available, the high overall isotopic purity of ≥99% indicates a very high labeling efficiency in the synthetic process. This suggests that the vast majority of the this compound molecules contain the full complement of nine deuterium atoms. The term "labeling efficiency" in this context refers to the effectiveness of incorporating the deuterium isotope at the desired positions within the molecule during its chemical synthesis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the distribution of deuterated species are typically accomplished using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a powerful technique for assessing isotopic enrichment by differentiating between the masses of the deuterated and non-deuterated isotopologues.

Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its different deuterated forms.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (typically in the ng/mL to µg/mL range).

  • Chromatographic Separation (LC):

    • Inject the sample into the LC system.

    • Employ a suitable C18 column for reversed-phase chromatography.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient program should be optimized to achieve good separation and peak shape for this compound.

  • Mass Spectrometric Analysis (HR-MS):

    • Ionize the analyte using a suitable ionization source, typically Electrospray Ionization (ESI) in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range that includes the molecular ions of the unlabeled (d0) and all deuterated (d1-d9) forms of Bzo-poxizid.

    • The high resolution of the instrument is critical to resolve the isotopic peaks from potential interferences.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d9).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each deuterated species relative to the sum of all species.

    • The isotopic purity is reported as the sum of the percentages of all deuterated forms (d1-d9).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess the overall isotopic enrichment.

Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the success of the labeling.

    • The residual proton signals can be integrated and compared to the integrals of non-deuterated protons in the molecule to estimate the percentage of deuteration at specific sites.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • This spectrum will show signals for the deuterium atoms, confirming their presence and providing information about their chemical environment.

Signaling Pathway and Experimental Workflow

Bzo-poxizid is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with the modulation of immune responses.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the CB2 receptor.

CB2_Signaling_Pathway Bzo_poxizid This compound CB2R CB2 Receptor Bzo_poxizid->CB2R binds to G_protein Gi/o Protein CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Immune_Response Modulation of Immune Response PKA->Immune_Response modulates MAPK->Immune_Response modulates

Caption: CB2 Receptor Signaling Pathway.

Experimental Workflow for Isotopic Purity Determination

The logical flow of experiments to ascertain the isotopic purity of this compound is outlined below.

Isotopic_Purity_Workflow Start This compound Sample Sample_Prep_MS Sample Preparation for MS (Dilution) Start->Sample_Prep_MS Sample_Prep_NMR Sample Preparation for NMR (Dissolution in deuterated solvent) Start->Sample_Prep_NMR LC_HRMS LC-HRMS Analysis Sample_Prep_MS->LC_HRMS Data_Analysis_MS MS Data Analysis (EIC Integration, % Calculation) LC_HRMS->Data_Analysis_MS Purity_Report Isotopic Purity Report Data_Analysis_MS->Purity_Report NMR_Acquisition ¹H and ²H NMR Spectra Acquisition Sample_Prep_NMR->NMR_Acquisition Data_Analysis_NMR NMR Spectra Analysis (Signal Integration) NMR_Acquisition->Data_Analysis_NMR Structural_Confirmation Structural Confirmation & Enrichment Estimation Data_Analysis_NMR->Structural_Confirmation

References

Methodological & Application

Application Note: Quantification of Bzo-poxizid in Urine using GC-MS with Bzo-poxizid-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Bzo-poxizid, a synthetic cannabinoid, in human urine samples.[1][2][3] The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Bzo-poxizid-d9 as an internal standard for accurate and reliable quantification.[4][5] The protocol covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, as well as instrumental analysis parameters and data processing. This method is intended for research and forensic applications.[4]

Introduction

Bzo-poxizid is a synthetic cannabinoid that has emerged as a compound of interest in forensic and clinical toxicology.[1][3] Accurate and sensitive quantification of Bzo-poxizid and its metabolites in biological matrices such as urine is crucial for understanding its pharmacokinetics, monitoring its use, and in forensic investigations.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the detection and quantification of drugs and their metabolites in biological samples.[6][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.[10] This application note outlines a validated method for the determination of Bzo-poxizid in urine.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis s1 Urine Sample Collection s2 Addition of this compound (Internal Standard) s1->s2 s3 Enzymatic Hydrolysis (β-glucuronidase) s2->s3 s4 Solid-Phase Extraction (SPE) s3->s4 s5 Elution s4->s5 s6 Evaporation and Reconstitution s5->s6 g1 Injection into GC-MS s6->g1 g2 Chromatographic Separation g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Peak Integration g3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Bzo-poxizid d2->d3

References

Bzo-poxizid-d9 Protocol for Forensic Toxicology Screening: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid (Pentyl MDA-19 or 5C-MDA-19) is a synthetic cannabinoid belonging to the OXIZID class, a newer generation of psychoactive substances designed to mimic the effects of THC. As with many novel psychoactive substances (NPS), the detection and quantification of Bzo-poxizid and its metabolites in biological specimens are critical for forensic toxicology and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as Bzo-poxizid-d9, is essential for accurate and precise quantification by compensating for variations during sample preparation and analysis.

This document provides detailed application notes and a comprehensive protocol for the forensic toxicology screening of Bzo-poxizid in biological matrices using this compound as an internal standard. The methodologies are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of such compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods used in the screening of Bzo-poxizid and other synthetic cannabinoids. These values are compiled from various validated methods and provide a benchmark for laboratory implementation.

Table 1: Method Validation Parameters for Synthetic Cannabinoid Analysis by LC-MS/MS

ParameterBloodUrine
Linearity Range0.1 - 10 ng/mL0.1 - 100 µg/L
Limit of Detection (LOD)0.01 - 0.5 ng/mL0.00125 - 0.004 ng/mL[1]
Limit of Quantification (LOQ)0.1 ng/mL0.003 - 0.016 ng/mL[1]
Accuracy (% Bias)< ±15%< ±20%
Precision (% RSD)< 15%< 15%
Recovery> 85%92.0 - 106.8%[1]

Note: Data is aggregated from multiple sources reporting on various synthetic cannabinoids and may vary based on the specific analyte and laboratory conditions.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters for Bzo-poxizid

ParameterValue
Limit of Detection (LOD)20 µg/mL[1]
Between-run Precision≤ 0.10

Source: A validated method for the detection of Bzo-poxizid and MDA-19.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine

This protocol outlines a general solid-phase extraction method for the isolation of Bzo-poxizid and its metabolites from biological matrices.

Materials:

  • Whole blood or urine samples

  • This compound internal standard solution (10 ng/mL in methanol)

  • Phosphate buffer (pH 6.0)

  • Mixed-mode SPE cartridges

  • Methanol

  • Ethyl acetate

  • Hexane

  • Ammonium hydroxide

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Sample Pre-treatment: To 1 mL of blood or urine, add 20 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 2 mL of phosphate buffer (pH 6.0) and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a hexane/ethyl acetate (95:5 v/v) solution.

  • Elution: Elute the analytes with 3 mL of an ethyl acetate/methanol (80:20 v/v) mixture containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • Initial: 95% A, 5% B

    • Ramp to 5% A, 95% B over 13 minutes

    • Hold at 5% A, 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 300°C

  • Collision Gas: Argon

  • MRM Transitions: Specific precursor-to-product ion transitions for Bzo-poxizid, its metabolites, and this compound must be determined by direct infusion and optimization.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Bzo-poxizidTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determined
Metabolite 1To be determinedTo be determinedTo be determined

Signaling Pathways and Workflows

Forensic Toxicology Screening Workflow

The following diagram illustrates the overall workflow for the forensic toxicology screening of Bzo-poxizid using this compound as an internal standard.

Forensic_Toxicology_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Sample Collection (Blood/Urine) Sample_Accessioning Sample Accessioning & LIMS Entry Sample_Collection->Sample_Accessioning Internal_Standard_Spiking Internal Standard Spiking (this compound) Sample_Accessioning->Internal_Standard_Spiking Sample_Preparation Sample Preparation (e.g., SPE) Internal_Standard_Spiking->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Data_Review Data Review & Quality Control Data_Processing->Data_Review Reporting Reporting of Results Data_Review->Reporting

Caption: Forensic toxicology screening workflow for Bzo-poxizid.

Metabolic Pathways of OXIZID Synthetic Cannabinoids

Understanding the metabolic fate of Bzo-poxizid is crucial for identifying the most appropriate target analytes in biological samples. In vitro studies on related OXIZID compounds have identified several major metabolic pathways.[2][3][4]

Metabolic_Pathways cluster_phase2 Phase II Metabolism Bzo_poxizid Bzo-poxizid (Parent Drug) N_Dealkylation N-Dealkylation Bzo_poxizid->N_Dealkylation Hydroxylation Hydroxylation (N-alkyl or phenyl) Bzo_poxizid->Hydroxylation Ketone_Formation Ketone Formation Bzo_poxizid->Ketone_Formation Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation Hydroxylation->Glucuronidation

Caption: Major metabolic pathways of OXIZID synthetic cannabinoids.

Conclusion

The provided protocols and data serve as a comprehensive guide for the forensic toxicology screening of Bzo-poxizid using this compound as an internal standard. The use of LC-MS/MS offers the necessary sensitivity and selectivity for the detection and quantification of Bzo-poxizid and its metabolites in complex biological matrices. Adherence to validated procedures and a thorough understanding of the analyte's metabolic pathways are essential for accurate and reliable results in a forensic setting. Laboratories should perform in-house validation of these methods to ensure they meet the specific requirements of their accreditation bodies.

References

Application Notes and Protocols for Bzo-poxizid Analysis in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid (also known as 5C-MDA-19) is a potent synthetic cannabinoid that has emerged as a compound of interest in forensic toxicology and drug development.[1] Accurate and reliable quantification of Bzo-poxizid in blood samples is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document provides detailed application notes and protocols for the sample preparation of Bzo-poxizid in whole blood, plasma, and serum for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific quantitative data for Bzo-poxizid, the tables below present representative data from validated methods for other synthetic cannabinoids in blood matrices. These values provide a strong indication of the expected performance of the described methods for Bzo-poxizid analysis.

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following tables summarize typical performance characteristics for protein precipitation, liquid-liquid extraction, and solid-phase extraction for the analysis of synthetic cannabinoids in blood.

Table 1: Representative Performance of Protein Precipitation (PPT)

ParameterTypical ValueReference Compound(s)
Recovery>85%Various Synthetic Cannabinoids
Matrix EffectIon Suppression/Enhancement may occurVarious Psychoactive Substances
Limit of Detection (LOD)0.01 - 0.5 ng/mLVarious Synthetic Cannabinoids
Lower Limit of Quantification (LLOQ)0.25 - 1.0 ng/mLVarious Synthetic Cannabinoids[2]

Table 2: Representative Performance of Liquid-Liquid Extraction (LLE)

ParameterTypical ValueReference Compound(s)
Recovery81.0% - 106.7%Benzodiazepines and Z-hypnotics
Matrix EffectCan be minimized with appropriate solvent selectionVarious Illicit Drugs
Limit of Detection (LOD)0.01 - 0.33 ng/mLBenzodiazepines and Z-hypnotics
Lower Limit of Quantification (LLOQ)~1 ng/mLBenzodiazepines and Z-hypnotics

Table 3: Representative Performance of Solid-Phase Extraction (SPE)

ParameterTypical ValueReference Compound(s)
Recovery>75%Benzodiazepines
Matrix EffectGenerally lower than PPT and LLEVarious Illicit Drugs
Limit of Detection (LOD)0.2 - 20 ng/mLBenzodiazepines
Lower Limit of Quantification (LLOQ)0.5 - 50 ng/mLBenzodiazepines

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from blood samples. It is particularly suitable for high-throughput screening.

Materials:

  • Whole blood, plasma, or serum sample

  • Internal Standard (IS) solution (e.g., Bzo-poxizid-d5)

  • Ice-cold acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Pipette 100 µL of the blood sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases, providing a cleaner extract than PPT.

Materials:

  • Whole blood, plasma, or serum sample

  • Internal Standard (IS) solution

  • Buffer (e.g., pH 7.4 phosphate buffer)

  • Extraction solvent (e.g., ethyl acetate, hexane, or a mixture thereof)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solution

Protocol:

  • Pipette 500 µL of the blood sample into a glass test tube.

  • Add 50 µL of the internal standard solution and 500 µL of buffer. Vortex for 30 seconds.

  • Add 2 mL of the extraction solvent.

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is highly selective and can be automated.

Materials:

  • Whole blood, plasma, or serum sample (pre-treated by PPT)

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water, weak organic solvent mixture)

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture with additives)

  • SPE manifold (vacuum or positive pressure)

  • Evaporation system

  • Reconstitution solution

Protocol:

  • Sample Pre-treatment: Perform protein precipitation on a 500 µL blood sample as described in the PPT protocol (steps 1-6, without evaporation). Dilute the supernatant with 1 mL of water.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the reconstitution solution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Blood Sample cluster_prep Sample Preparation cluster_analysis Analysis sample Whole Blood / Plasma / Serum ppt Protein Precipitation (Acetonitrile) sample->ppt Add IS & ACN Vortex & Centrifuge lle Liquid-Liquid Extraction (Organic Solvent) sample->lle Add IS, Buffer & Solvent Vortex & Centrifuge spe Solid-Phase Extraction (C18 or Mixed-Mode) sample->spe Pre-treat (PPT) Load, Wash, Elute analysis LC-MS/MS Analysis ppt->analysis Evaporate & Reconstitute lle->analysis Evaporate & Reconstitute spe->analysis Evaporate & Reconstitute

Caption: General workflow for Bzo-poxizid sample preparation from blood.

Bzo-poxizid Signaling Pathway via CB1 Receptor

Bzo-poxizid acts as a full agonist at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). Its binding initiates downstream signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Dependent Pathway cluster_arrestin β-Arrestin Pathway CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation GRK GRK CB1->GRK Activation Bzo Bzo-poxizid Bzo->CB1 Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA P_CB1 Phosphorylated CB1 GRK->P_CB1 Phosphorylation beta_arrestin β-Arrestin P_CB1->beta_arrestin Recruitment Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization

Caption: Bzo-poxizid signaling through the CB1 cannabinoid receptor.

References

Application Note and Protocols for Cannabinoid Receptor Binding Assays Using Bzo-poxizid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid, also known as the pentyl analogue of MDA-19, is a synthetic cannabinoid belonging to the novel "OXIZID" class of compounds.[1][2][3] These substances have emerged as replacements for previously banned synthetic cannabinoids, featuring an oxoindoline core and an azide linker scaffold.[3][4] Bzo-poxizid has been identified in recreational drug markets and is of significant interest to forensic and pharmacological researchers.[2][5][6] Understanding the interaction of Bzo-poxizid with cannabinoid receptors, CB1 and CB2, is crucial for predicting its physiological effects and developing potential therapeutic applications or countermeasures. This document provides detailed protocols for conducting cannabinoid receptor binding assays using Bzo-poxizid and its deuterated analogue, Bzo-poxizid-d9, assuming similar binding characteristics.

Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[4][7][8] It is important to note that while many OXIZID compounds show a preference for the CB2 receptor, Bzo-poxizid is an exception.[4][8][9]

Quantitative Data Summary

The following tables summarize the reported binding affinity and functional activity of Bzo-poxizid at human cannabinoid receptors.

Table 1: Binding Affinity of Bzo-poxizid

ReceptorKi (nM)
Human CB1162.4 ± 7.6
Human CB243.3 ± 10.3

Data from a study on MDA-19 (BZO-HEXOXIZID), with Bzo-poxizid being the pentyl analogue. The study notes that shortening the hexyl tail to a pentyl tail (as in Bzo-poxizid) enhances activity at both receptors.[5][7]

Table 2: Functional Activity of Bzo-poxizid (β-arrestin2 Recruitment Assay)

ReceptorEC50 (nM)Emax (%) (relative to CP55,940)Agonist Type
CB1244686Full Agonist
CB2Not explicitly stated for Bzo-poxizid alone, but the class has EC50 values ranging from 2.21 to 25.9 nM59.8Partial Agonist

Data from a study comparing five OXIZID SCRAs.[7]

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs) belonging to the Gi/o family.[10][11] Upon activation by an agonist like Bzo-poxizid, they initiate a cascade of intracellular signaling events.

cannabinoid_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CBR Cannabinoid Receptor (CB1/CB2) G_protein Gi/o Protein CBR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates Ion_Channel Ion Channels (K+, Ca2+) G_protein->Ion_Channel Modulates MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates cAMP cAMP AC->cAMP Produces Ca_release Ca2+ Release PLC->Ca_release Stimulates Ligand Bzo-poxizid Ligand->CBR Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription Gene Transcription (Cell Survival, Proliferation) PKA->Transcription MAPK->Transcription PI3K->Transcription Ca_release->Transcription experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_execution Execution cluster_analysis Data Analysis Membrane_Prep 1. Cell Membrane Preparation (from cells expressing CB1 or CB2) Saturation 3a. Saturation Binding (Determine Kd and Bmax of tracer) Membrane_Prep->Saturation Competition 3b. Competition Binding (Determine Ki of Bzo-poxizid) Membrane_Prep->Competition Ligand_Prep 2. Ligand Preparation (Bzo-poxizid, Radioligand/Fluorescent Tracer) Ligand_Prep->Saturation Ligand_Prep->Competition Incubation 4. Incubation of Membranes, Tracer, and Bzo-poxizid Saturation->Incubation Competition->Incubation Separation 5. Separation of Bound and Free Ligand (Filtration) Incubation->Separation Detection 6. Detection of Bound Ligand (Scintillation/Fluorescence) Separation->Detection Data_Analysis 7. Non-linear Regression Analysis to determine Kd, Bmax, and Ki Detection->Data_Analysis

References

Application Notes and Protocols for the Analysis of Synthetic Cannabinoids by LC-MS/MS using BZO-POXIZID-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cannabinoids represent a large and ever-evolving class of new psychoactive substances (NPS). Their potent effects, coupled with their chemical diversity, present significant challenges for forensic and clinical laboratories tasked with their detection and quantification. This document provides a comprehensive guide to the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of synthetic cannabinoids in biological matrices, with a specific focus on the use of BZO-POXIZID-d9 as an internal standard for the quantification of BZO-POXIZID and related compounds.

Synthetic cannabinoids are functionally analogous to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. They exert their effects primarily through the activation of the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o CB2 CB2 Receptor CB2->Gi_o SC Synthetic Cannabinoid SC->CB1 SC->CB2 AC Adenylyl Cyclase Gi_o->AC - MAPK MAPK Pathway Gi_o->MAPK IonChannels Ion Channel Modulation Gi_o->IonChannels cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response cAMP->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: Simplified Cannabinoid Receptor Signaling Pathway.

Analytical Workflow

A typical workflow for the analysis of synthetic cannabinoids in urine samples involves several key stages, from sample receipt to data analysis and reporting. The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response.

Caption: General Laboratory Workflow for Synthetic Cannabinoid Analysis.

Experimental Protocols

Sample Preparation: Hydrolysis and Solid-Phase Extraction (SPE) of Urine Samples

Synthetic cannabinoids are extensively metabolized, and their metabolites are often excreted in urine as glucuronide conjugates.[1] Therefore, a hydrolysis step is typically required to cleave the glucuronide moiety prior to extraction.

Materials:

  • Urine samples

  • This compound internal standard solution

  • β-glucuronidase from Patella vulgata

  • Phosphate buffer (pH 6.0)

  • SPE cartridges (e.g., mixed-mode or reversed-phase)

  • Methanol, Acetonitrile, and other organic solvents

  • Centrifuge

Protocol:

  • To 1 mL of urine, add the internal standard solution (this compound).

  • Add β-glucuronidase solution in a suitable buffer (e.g., acetate buffer, pH 5.0).

  • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 3 hours) to ensure complete hydrolysis.[1]

  • After cooling, add phosphate buffer to adjust the pH.[1]

  • Centrifuge the samples to pellet any precipitates.[1]

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the analytes of interest with a suitable elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 or PFP (pentafluorophenyl) column is commonly used for the separation of synthetic cannabinoids.[2]

  • Mobile Phase A: Water with an additive such as 0.1% formic acid or 0.2% acetic acid.

  • Mobile Phase B: Acetonitrile or Methanol with the same additive as Mobile Phase A.

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.7 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 50°C) can improve peak shape and reduce run times.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target analyte and the internal standard. At least two transitions (one for quantification and one for qualification) are recommended for each analyte to ensure specificity.

Data Presentation

The following tables summarize typical quantitative data for a selection of synthetic cannabinoids. These values are illustrative and should be determined for each specific laboratory method.

Table 1: Example MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Retention Time (min)
JWH-018 N-(5-carboxypentyl)372.2155.0214.13.5
JWH-073 N-butanoic acid358.1127.0198.13.2
AM-2201 N-(4-hydroxypentyl)388.1185.0155.03.8
BZO-POXIZID To be determinedTo be determinedTo be determinedTo be determined
This compound (IS) To be determinedTo be determined-To be determined

Note: Specific MRM transitions for BZO-POXIZID and its deuterated internal standard need to be empirically determined.

Table 2: Method Validation Parameters

ParameterJWH-018 metaboliteJWH-073 metaboliteAM-2201 metabolite
Linearity Range (ng/mL) 0.5 - 2000.5 - 2000.5 - 200
Limit of Quantification (LOQ) (ng/mL) 0.50.50.5
Intra-day Precision (%RSD) < 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 15%
Recovery (%) 48 - 10448 - 10448 - 104

Data in this table is representative and compiled from various sources for illustrative purposes.[3]

Conclusion

The LC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the analysis of synthetic cannabinoids in biological samples. The use of a deuterated internal standard, such as this compound, is essential for achieving accurate and reliable quantitative results. Proper method development and validation are crucial to ensure that the analytical procedure is fit for its intended purpose in a research or forensic setting. As new synthetic cannabinoids continue to emerge, it is imperative for laboratories to continuously update and expand the scope of their analytical methods.

References

Application Notes and Protocols for Hair Analysis of Bzo-poxizid-d9 as an Internal Standard for Synthetic Cannabinoid Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a significant challenge to forensic and clinical toxicology. The "OXIZID" class of synthetic cannabinoids, which includes Bzo-poxizid (also known as Pentyl MDA-19 or 5C-MDA-19), has been identified in the recreational drug market.[1] Hair analysis is a valuable tool for the retrospective investigation of drug exposure due to its wide window of detection. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification of analytes in complex biological matrices like hair. Bzo-poxizid-d9 is a deuterated analog of Bzo-poxizid designed for use as an internal standard in mass spectrometric analyses.[2]

These application notes provide a detailed protocol for the quantification of Bzo-poxizid in human hair using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte and Internal Standard Information

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Bzo-poxizid N'-[(Z)-(2-oxo-1-pentylindolin-3-ylidene)amino]benzamideC₂₀H₂₁N₃O₂347.4
This compound benzoic acid, (2Z)-2-(1,2-dihydro-2-oxo-1-pentyl-d9-3H-indol-3-ylidene)hydrazideC₂₀H₁₂D₉N₃O₂356.5

Experimental Protocols

Hair Sample Preparation

This protocol is based on established methods for the extraction of synthetic cannabinoids from hair.[3][4]

a. Decontamination:

  • Wash approximately 20-50 mg of hair sequentially with 5 mL of isopropanol, followed by 5 mL of distilled water, and finally 5 mL of acetone.

  • Each wash step should be performed for 2 minutes with gentle vortexing.

  • After the final wash, allow the hair to dry completely at room temperature.

b. Pulverization:

  • Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).

  • Pulverize the hair segments using a ball mill or cryogenic grinder to increase the surface area for efficient extraction.

c. Extraction:

  • Transfer the pulverized hair into a glass test tube.

  • Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 ng/mL solution in methanol).

  • Add 1.5 mL of methanol to the tube.

  • Incubate the mixture in an ultrasonic water bath for 2-3 hours at 45-55°C.[3]

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are proposed based on a combination of a published LC-QTOF-MS method for Bzo-poxizid and typical LC-MS/MS conditions for synthetic cannabinoid analysis.[5][6]

a. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

b. Mass Spectrometry (MS/MS) Conditions:

Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used. The following are predicted transitions based on the known structure and fragmentation patterns of similar compounds.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Bzo-poxizid 348.2To be determined empiricallyTo be determined empiricallyTo be optimized
This compound 357.2To be determined empiricallyTo be determined empiricallyTo be optimized

Note: The precursor ion for Bzo-poxizid is [M+H]⁺. The deuterated internal standard, this compound, will have a precursor ion of [M+H]⁺ at m/z 357.2. Product ions would result from the fragmentation of the parent molecule. Common fragmentation sites in synthetic cannabinoids include the cleavage of the alkyl chain and fragmentation of the core structure. Empirical determination of the most abundant and stable product ions is essential for method development.

Method Validation

A full method validation should be performed according to international guidelines. The following table summarizes typical acceptance criteria for the validation of analytical methods for synthetic cannabinoids in hair.[7][8]

Validation ParameterTypical Acceptance Criteria
Linearity r² > 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision < 20%; accuracy ± 20%
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15% (20% at LLOQ)
Accuracy (Bias) Within ± 15% of the nominal concentration (20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Ion suppression or enhancement should be assessed and compensated for by the internal standard.
Selectivity/Specificity No interfering peaks at the retention time of the analyte and internal standard in blank hair samples.

Data Presentation

Quantitative Data from Literature

Currently, there is a lack of published quantitative data for Bzo-poxizid in hair using this compound. However, the following table presents typical concentration ranges observed for other synthetic cannabinoids in hair to provide a reference for expected values.

Synthetic CannabinoidConcentration Range in Hair (pg/mg)Reference
JWH-0731.6 - 50.5[4]
JWH-1227.4 - 2800[4]
AB-PINACA5 - 195[9]
JWH-081up to 1100[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Hair Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Hair Sample Collection s2 Decontamination (Isopropanol, Water, Acetone) s1->s2 s3 Pulverization (Ball Mill/Cryogenic Grinder) s2->s3 s4 Addition of This compound (IS) s3->s4 s5 Extraction (Methanol, Ultrasonication) s4->s5 s6 Evaporation & Reconstitution s5->s6 a1 LC Separation s6->a1 a2 MS/MS Detection (MRM) a1->a2 a3 Data Acquisition a2->a3 d1 Quantification using Internal Standard a3->d1 d2 Reporting of Results d1->d2

Caption: Workflow for the analysis of Bzo-poxizid in hair.

Bzo-poxizid Signaling Pathway

Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[10][11] The following diagram illustrates the general signaling pathway initiated by the activation of these G-protein coupled receptors.

signaling_pathway cluster_cell Cellular Environment Bzo_poxizid Bzo-poxizid CB1 CB1 Receptor Bzo_poxizid->CB1 Full Agonist CB2 CB2 Receptor Bzo_poxizid->CB2 Partial Agonist G_protein Gi/o Protein CB1->G_protein Activation CB2->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Psychoactive Effects, Immune Modulation) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Bzo-poxizid cannabinoid receptor signaling.

Discussion

The protocol described provides a comprehensive framework for the sensitive and selective quantification of Bzo-poxizid in hair samples. The use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring data accuracy. While the parent compound is the primary target for synthetic cannabinoid analysis in hair, metabolism studies of Bzo-poxizid have identified hydroxylated and N-dealkylated metabolites which could be considered as secondary targets if necessary.[12][13]

It is imperative that any laboratory implementing this method performs a thorough in-house validation to ensure the reliability of the results. The provided LC-MS/MS parameters should be considered a starting point and will likely require optimization for the specific instrumentation used. The signaling pathway information provides a biological context for the detection of Bzo-poxizid, linking its presence to potential physiological effects mediated through cannabinoid receptors. This information is valuable for interpreting analytical findings in a broader toxicological and pharmacological context.

References

Application Notes and Protocols: In Vitro Metabolism of Bzo-poxizid in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro metabolism of Bzo-poxizid, a synthetic cannabinoid of the OXIZID class, using human liver microsomes (HLMs). The protocols detailed below are essential for identifying metabolic pathways, assessing metabolic stability, and characterizing potential drug-drug interactions.

Introduction

Bzo-poxizid, like other synthetic cannabinoids, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile and potential toxicity. In vitro models using HLMs are a reliable and cost-effective method for these investigations.[3][4] HLMs contain a rich complement of phase I and phase II drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs).[4][5]

Metabolic Pathways of Bzo-poxizid

Studies have shown that Bzo-poxizid is extensively metabolized in vitro. The primary metabolic pathways include:

  • N-dealkylation: Cleavage of the N-alkyl side chain.[6][7][8]

  • Hydroxylation: Addition of a hydroxyl group, often on the N-alkyl chain or the phenyl group.[6][7][9]

  • Ketone Formation: Oxidation of a secondary alcohol to a ketone.[6][8]

  • Amide Hydrolysis: Cleavage of the amide bond.[7][9]

  • Dehydrogenation: Removal of hydrogen atoms.[7]

  • Hydrogenation: Addition of hydrogen atoms.[7]

  • Glucuronidation: A phase II conjugation reaction to increase water solubility for excretion.[7]

Incubation of Bzo-poxizid with pooled human liver microsomes (pHLMs) has led to the identification of numerous phase I and phase II metabolites.[7] The major cytochrome P450 enzymes involved in the metabolism of OXIZID synthetic cannabinoids, including Bzo-poxizid, are CYP3A4, CYP3A5, and P2C9.[9]

Experimental Protocols

Metabolite Identification in Human Liver Microsomes

Objective: To identify the metabolites of Bzo-poxizid formed after incubation with HLMs.

Materials:

  • Bzo-poxizid

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • LC-MS/MS or LC-HRMS system[6][10][11]

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add Bzo-poxizid to the pre-incubated master mix to initiate the metabolic reaction. The final concentration of Bzo-poxizid should be chosen to be physiologically relevant, typically in the low micromolar range.[2]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, for example, 1 hour.[6][10]

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS or LC-HRMS method to separate and identify the parent compound and its metabolites.[7][12]

Metabolic Stability Assay

Objective: To determine the rate at which Bzo-poxizid is metabolized by HLMs.

Materials:

  • Same as for metabolite identification.

Procedure:

  • Follow steps 1-3 from the metabolite identification protocol.

  • Time Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination and Sample Preparation: Each aliquot is immediately quenched with ice-cold acetonitrile or methanol and processed as described above.

  • LC-MS/MS Analysis: Quantify the remaining parent compound (Bzo-poxizid) in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining Bzo-poxizid against time. The slope of the linear portion of this plot gives the rate constant of metabolism. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_master_mix Prepare Master Mix (Buffer, HLMs, NADPH System) pre_incubate Pre-incubate at 37°C prep_master_mix->pre_incubate add_bzo Add Bzo-poxizid pre_incubate->add_bzo incubate Incubate at 37°C add_bzo->incubate quench Quench Reaction (Ice-cold ACN/MeOH) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Bzo-poxizid hydroxylation Hydroxylation parent->hydroxylation CYP450s n_dealkylation N-dealkylation parent->n_dealkylation CYP450s amide_hydrolysis Amide Hydrolysis parent->amide_hydrolysis dehydrogenation Dehydrogenation parent->dehydrogenation ketone_formation Ketone Formation hydroxylation->ketone_formation glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs

References

Application Note: Solid-Phase Extraction of Bzo-poxizid from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the extraction of Bzo-poxizid, a synthetic cannabinoid, from complex biological matrices such as plasma and urine using solid-phase extraction (SPE). Due to the limited availability of specific validated methods for Bzo-poxizid in published literature, this note outlines a generalized protocol based on the physicochemical properties of the analyte and established SPE methods for similar compounds.

Introduction

Bzo-poxizid is a synthetic cannabinoid characterized by its non-polar nature, with a molecular weight of 335.4 g/mol and an estimated XLogP3 of 5.4, indicating high hydrophobicity.[1] Effective sample preparation is critical for the accurate quantification of Bzo-poxizid in complex biological matrices, which contain numerous interfering substances. Solid-phase extraction is a robust technique for the selective isolation and concentration of analytes from such matrices prior to chromatographic analysis.

This application note details a proposed reversed-phase SPE protocol suitable for the extraction of the non-polar Bzo-poxizid. The presented methodologies are intended to serve as a starting point for method development and validation in a research setting.

Physicochemical Properties of Bzo-poxizid

PropertyValueSource
Molecular FormulaC₂₀H₂₁N₃O₂[2][3]
Molecular Weight335.4 g/mol [1][2]
XLogP35.4[1]
SolubilitySoluble in DMF, DMSO, and Ethanol[2]

Experimental Protocols

The following is a proposed reversed-phase solid-phase extraction protocol for the isolation of Bzo-poxizid from plasma and urine.

Materials and Reagents
  • SPE Device: Reversed-phase SPE cartridges (e.g., C18, 100 mg/3 mL)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water

    • Acetonitrile (HPLC grade)

    • Formic acid

    • Ammonium hydroxide

    • Internal Standard (e.g., Bzo-poxizid-d9)[4]

Sample Pre-treatment

Plasma:

  • To 1 mL of plasma, add the internal standard.

  • Add 1 mL of 2% formic acid in water to precipitate proteins and adjust the pH.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Use the supernatant for the SPE procedure.

Urine:

  • To 1 mL of urine, add the internal standard.

  • Add 1 mL of deionized water.

  • Vortex for 30 seconds.

  • The sample is now ready for the SPE procedure.

Solid-Phase Extraction Protocol
  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove less non-polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution: Elute Bzo-poxizid from the cartridge with 2 x 1.5 mL of a mixture of acetonitrile and methanol (90:10, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed SPE method. Note: These values are illustrative and must be determined experimentally during method validation.

ParameterPlasmaUrine
Recovery (%) > 85%> 90%
Matrix Effect (%) < 15%< 10%
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Precision (%RSD) < 15%< 15%

Visualizations

Experimental Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start with Complex Matrix (Plasma or Urine) pretreat Add Internal Standard Adjust pH / Precipitate Proteins start->pretreat centrifuge Centrifuge (for plasma) pretreat->centrifuge Plasma supernatant Collect Supernatant pretreat->supernatant Urine (diluted) centrifuge->supernatant condition 1. Condition Cartridge (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash Cartridge (Water, 20% Methanol) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Bzo-poxizid (Acetonitrile/Methanol) dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the solid-phase extraction of Bzo-poxizid.

Logical Relationships in SPE Method Development

SPE_Method_Development cluster_analyte Analyte Characterization cluster_matrix Matrix Considerations cluster_sorbent Sorbent Selection cluster_optimization Method Optimization analyte Bzo-poxizid Properties (Non-polar, Hydrophobic) sorbent_choice Select Reversed-Phase Sorbent (e.g., C18) analyte->sorbent_choice matrix Complex Biological Matrix (Plasma, Urine) interferences Presence of Endogenous Interferences matrix->interferences sample_prep Sample Pre-treatment (Protein Precipitation, pH Adjustment) interferences->sample_prep sorbent_choice->sample_prep wash_step Wash Solvent Optimization (Remove Interferences) sample_prep->wash_step elution_step Elution Solvent Optimization (Maximize Recovery) wash_step->elution_step

Caption: Logical relationships in SPE method development for Bzo-poxizid.

References

Application Notes and Protocols for Bzo-poxizid-d9 in Illicit Drug Use Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Bzo-poxizid-d9 as an internal standard in the monitoring of the synthetic cannabinoid Bzo-poxizid. The information is intended for forensic toxicology, clinical chemistry, and drug metabolism research.

Introduction

Bzo-poxizid (also known as 5C-MDA-19) is a synthetic cannabinoid of the OXIZID class, which has emerged on the illicit drug market.[1][2] Like other synthetic cannabinoids, it mimics the effects of THC but can be significantly more potent and dangerous.[3] Accurate and sensitive detection methods are crucial for monitoring its use and understanding its pharmacological effects. This compound is a deuterated analog of Bzo-poxizid, designed for use as an internal standard in mass spectrometry-based analytical methods.[1] Its use improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing and instrument response.

Analytical Applications

This compound is primarily used as an internal standard for the quantification of Bzo-poxizid in various biological matrices, including urine, blood, and hair, as well as in seized materials.[1][4][5] The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][6]

Table 1: Analytical Parameters for Bzo-poxizid Detection
ParameterMethodMatrixValueReference
Limit of Detection (LOD)GC-MS-20 µg/mL[3]
Between-run PrecisionGC-MS-≤ 0.10[3]

Pharmacological Data

Bzo-poxizid acts as a cannabinoid receptor agonist.[6] Understanding its potency and efficacy is crucial for assessing its potential for abuse and toxicity.

Table 2: In Vitro Pharmacological Profile of Bzo-poxizid
ParameterReceptorAssayValueReference
EC50CB1β-arrestin 2 recruitment244 nM[6]
EmaxCB1β-arrestin 2 recruitment686%[6]
EC50CB2-25.9 nM[6]
EmaxCB2-35.0%[6]

Metabolism

Bzo-poxizid is extensively metabolized in the body.[5][7] Identifying its metabolites is essential for developing effective drug screening programs, as metabolites are often the primary targets in urine analysis. The major metabolic pathways include N-alkyl and phenyl hydroxylation.[5][7] Cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2C9, are primarily responsible for its metabolism.[5][7]

Table 3: Recommended Urinary Biomarkers for Bzo-poxizid Abuse Monitoring
BiomarkerTypeReference
Bzo-poxizid (parent drug)Parent Compound[5][8]
N-alkyl mono-hydroxylated metabolitesMetabolite[5][8]
Phenyl mono-hydroxylated metabolitesMetabolite[5][8]

Experimental Protocols

Protocol 1: Quantification of Bzo-poxizid in Urine using LC-MS/MS

This protocol describes a general procedure for the analysis of Bzo-poxizid in urine samples using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.

1. Sample Preparation: a. To 1 mL of urine, add 10 µL of this compound internal standard solution (1 µg/mL in methanol). b. Add 1 mL of acetate buffer (pH 5). c. Add 50 µL of β-glucuronidase and incubate at 50°C for 2 hours to deconjugate metabolites. d. Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge. i. Condition the cartridge with methanol and water. ii. Load the sample. iii. Wash with water and methanol. iv. Elute with 5% ammonium hydroxide in methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5 µL. b. Mass Spectrometry: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Scan Type: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor at least two transitions for Bzo-poxizid and one for this compound. (Specific transitions to be determined by direct infusion of standards).

3. Quantification: a. Create a calibration curve by analyzing standards of known Bzo-poxizid concentrations with a fixed amount of this compound. b. Calculate the ratio of the peak area of Bzo-poxizid to the peak area of this compound. c. Determine the concentration of Bzo-poxizid in the unknown samples by interpolating from the calibration curve.

Protocol 2: In Vitro Metabolism of Bzo-poxizid using Human Liver Microsomes

This protocol outlines a method to study the metabolism of Bzo-poxizid in vitro.

1. Incubation: a. Prepare an incubation mixture containing: i. Human liver microsomes (0.5 mg/mL). ii. Bzo-poxizid (1 µM). iii. NADPH regenerating system (e.g., G6P, G6PDH, NADP+). iv. Phosphate buffer (pH 7.4). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate at 37°C for 60 minutes. e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

2. Sample Processing: a. Centrifuge the mixture to precipitate proteins. b. Transfer the supernatant to a new tube and evaporate to dryness. c. Reconstitute in mobile phase for LC-MS/MS analysis.

3. Metabolite Identification: a. Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their accurate mass and fragmentation patterns. b. Compare the results to a control incubation without the NADPH regenerating system.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_is Add this compound (Internal Standard) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of Bzo-poxizid in urine.

cannabinoid_receptor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cb1_receptor CB1 Receptor gi_protein Gi Protein Activation cb1_receptor->gi_protein Activates bzo_poxizid Bzo-poxizid (Agonist) bzo_poxizid->cb1_receptor Binds to ac_inhibition Adenylate Cyclase Inhibition gi_protein->ac_inhibition Inhibits mapk_activation MAPK Pathway Activation gi_protein->mapk_activation Activates camp_decrease ↓ cAMP ac_inhibition->camp_decrease downstream_effects Downstream Cellular Effects (e.g., altered gene expression) camp_decrease->downstream_effects mapk_activation->downstream_effects

Caption: Simplified signaling pathway of a cannabinoid receptor agonist.

References

Troubleshooting & Optimization

Overcoming matrix effects in Bzo-poxizid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Bzo-poxizid. Our resources are designed to help you overcome common analytical challenges, with a specific focus on mitigating matrix effects in mass spectrometry-based assays.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and reproducibility of Bzo-poxizid quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Poor reproducibility, accuracy, or linearity in Bzo-poxizid quantification.

This is often a primary indicator of unaddressed matrix effects.[3]

Initial Assessment Workflow

cluster_assessment Initial Assessment of Matrix Effects start Start: Inconsistent Quantitative Data infusion Perform Post-Column Infusion Experiment start->infusion spiking Analyze Post-Extraction Spiked Samples start->spiking evaluation Evaluate Signal Suppression or Enhancement at Bzo-poxizid Retention Time infusion->evaluation spiking->evaluation no_effect No Significant Matrix Effect (Troubleshoot other parameters) evaluation->no_effect Signal is stable effect Matrix Effect Confirmed evaluation->effect Signal deviates

Caption: Initial workflow to confirm the presence of matrix effects.

Mitigation Strategies

If matrix effects are confirmed, consider the following strategies, starting with the simplest to implement.

StrategyPrincipleProsCons
Sample Dilution Reduces the concentration of interfering matrix components.[4]Simple, fast, and cost-effective.May reduce analyte signal below the limit of quantification (LOQ).[4]
Chromatographic Separation Optimization Modifies the LC method to separate Bzo-poxizid from co-eluting interferences.Can eliminate the need for more complex sample preparation.Can be time-consuming to develop and may not resolve all interferences.[5]
Advanced Sample Preparation Employs techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove matrix components before analysis.Highly effective at removing a broad range of interferences.[6]More complex, time-consuming, and can be more expensive.[4]
Matrix-Matched Calibration Prepares calibration standards in a blank matrix that is identical to the study samples.Effectively compensates for consistent matrix effects.Requires a reliable source of analyte-free blank matrix.[3]
Stable Isotope Labeled Internal Standard (SIL-IS) Uses a labeled version of Bzo-poxizid that co-elutes and experiences similar matrix effects, allowing for accurate correction.[5]Considered the gold standard for correcting matrix effects.Can be expensive and may not be readily available for all analytes.[5]

Troubleshooting Workflow for Mitigation

cluster_mitigation Matrix Effect Mitigation Strategy start Matrix Effect Confirmed dilution Strategy 1: Dilute Sample (e.g., 1:10, 1:100) start->dilution check1 Is Signal > LOQ and Reproducibility Improved? dilution->check1 chromatography Strategy 2: Optimize LC Method (e.g., modify gradient, change column) check1->chromatography No end Method Optimized check1->end Yes check2 Is Separation from Interference Achieved? chromatography->check2 cleanup Strategy 3: Enhance Sample Cleanup (e.g., SPE, LLE) check2->cleanup No check2->end Yes check3 Is Matrix Effect Eliminated? cleanup->check3 calibration Strategy 4: Use Matrix-Matched Calibrators or SIL-IS check3->calibration No check3->end Yes calibration->end

Caption: A stepwise approach to selecting a matrix effect mitigation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in biological samples like plasma or urine?

A: The most common sources include phospholipids from cell membranes, salts, proteins, and endogenous metabolites. In the analysis of synthetic cannabinoids like Bzo-poxizid, other co-administered drugs or their metabolites can also interfere.

Q2: How can I perform a post-column infusion experiment to diagnose matrix effects?

A: A post-column infusion experiment involves continuously infusing a solution of Bzo-poxizid at a constant rate into the LC flow after the analytical column and before the mass spectrometer's ion source. While this infusion is ongoing, a blank matrix extract (prepared using your standard sample preparation method) is injected. Any dip or rise in the Bzo-poxizid signal at specific retention times indicates the elution of matrix components that cause ion suppression or enhancement, respectively.

Q3: Is Solid-Phase Extraction (SPE) a good option for Bzo-poxizid?

A: Yes, SPE is a highly effective technique for cleaning up complex samples before analyzing synthetic cannabinoids.[7][8] A well-chosen SPE sorbent and protocol can selectively retain Bzo-poxizid while washing away interfering components like salts and phospholipids, thereby significantly reducing matrix effects.[6]

Q4: When should I use a Stable Isotope Labeled Internal Standard (SIL-IS)?

A: A SIL-IS is the preferred method for compensation when the highest accuracy and precision are required, especially for clinical or regulated bioanalysis.[5] It is particularly useful when matrix effects are variable between different samples and cannot be completely eliminated through sample preparation or chromatography.[3]

Q5: Can I use a different ionization technique to avoid matrix effects?

A: Electrospray ionization (ESI) is known to be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[6] If your instrumentation allows, testing Bzo-poxizid analysis with an APCI source could be a viable strategy, as it is generally less affected by co-eluting matrix components.[6]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method for sample cleanup, often used as a first-line approach.

  • To 100 µL of your biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[9]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup than PPT.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat your sample (e.g., 500 µL of urine) by diluting it with an appropriate buffer (e.g., 500 µL of 0.1 M phosphate buffer, pH 6.0) and centrifuge.[8] Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% acetic acid in 98% methanol) to remove hydrophilic interferences.[8]

  • Elution: Elute Bzo-poxizid from the cartridge using 1 mL of an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).[8]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, similar to the PPT protocol.

References

Technical Support Center: Bzo-poxizid-d9 & Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal suppression in electrospray ionization (ESI) mass spectrometry, with a focus on analyses involving Bzo-poxizid and its deuterated internal standard, Bzo-poxizid-d9. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in electrospray ionization?

A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as Bzo-poxizid, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[3][4] The competition for ionization can occur between the analyte of interest and other endogenous or exogenous species in the ion source.[4]

Q2: Why is my this compound signal suppressed?

A2: this compound is designed to be an ideal internal standard for Bzo-poxizid because it has nearly identical physicochemical properties and, therefore, very similar chromatographic behavior.[2] If you are observing suppression of the this compound signal, it is highly likely that the signal of the non-labeled analyte, Bzo-poxizid, is also being suppressed. The causes are generally not specific to the deuterated standard but are related to the overall analytical method and sample matrix. Common causes include interference from the sample matrix (matrix effects), high concentrations of salts or other non-volatile compounds, and co-elution with other substances that compete for ionization.[3][5][6]

Q3: What are the common sources of signal suppression?

A3: Signal suppression in ESI can arise from several sources:

  • Matrix Effects: Complex biological matrices contain numerous endogenous components like salts, phospholipids, and proteins that can interfere with the ionization of the analyte.[7]

  • Competition for Charge: At high concentrations, different molecules in the ESI droplet compete for a limited amount of charge, which can reduce the ionization efficiency of the target analyte.[4][5]

  • Changes in Droplet Properties: High concentrations of non-volatile materials can increase the viscosity and surface tension of the ESI droplets, hindering the solvent evaporation necessary for ion formation.[5]

  • Mobile Phase Additives: Certain mobile phase additives, particularly at high concentrations, can suppress the analyte signal.

  • Co-eluting Drugs or Metabolites: Other drugs or their metabolites present in the sample can co-elute with the analyte and suppress its ionization.[6]

Q4: How can I determine if my signal is being suppressed?

A4: A common method to assess signal suppression is to perform a post-column infusion experiment.[1][7] In this experiment, a constant flow of your analyte solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dips in the constant analyte signal baseline indicate regions where co-eluting matrix components are causing ion suppression.[1][7]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Signal Suppression

This guide provides a step-by-step approach to identify and measure the extent of signal suppression in your analysis of Bzo-poxizid with this compound.

Problem: Low or inconsistent signal intensity for Bzo-poxizid and this compound.

Troubleshooting Steps:

  • Post-Column Infusion Experiment:

    • Objective: To identify the retention times at which matrix components cause ion suppression.

    • Procedure: A detailed protocol is provided in the "Experimental Protocols" section. This experiment will reveal at what points during the chromatographic run suppression occurs.[7]

  • Quantitative Assessment of Matrix Effect:

    • Objective: To quantify the degree of signal suppression.

    • Procedure:

      • Prepare a standard solution of Bzo-poxizid and this compound in a pure solvent (e.g., methanol or acetonitrile).

      • Prepare a second set of standards by spiking the same concentrations of Bzo-poxizid and this compound into a blank matrix extract (a sample that does not contain the analytes but has been through the entire sample preparation process).

      • Analyze both sets of samples and compare the peak areas.

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value less than 100% indicates signal suppression.

Guide 2: Mitigating Signal Suppression

Once signal suppression has been confirmed, the following strategies can be employed to reduce or eliminate its impact.

Solution Strategies:

  • Chromatographic Optimization:

    • Action: Modify the LC gradient profile to separate the elution of Bzo-poxizid and this compound from the regions of ion suppression identified in the post-column infusion experiment.[1]

    • Tips:

      • Adjust the organic-to-aqueous ratio of the mobile phase.

      • Experiment with different analytical columns (e.g., different stationary phases or dimensions).

      • Consider using metal-free columns if metal chelation is suspected.[8]

  • Sample Preparation:

    • Action: Implement a more rigorous sample cleanup procedure to remove interfering matrix components before LC-MS analysis.[7]

    • Recommended Techniques:

      • Solid-Phase Extraction (SPE): Offers selective removal of interferences.

      • Liquid-Liquid Extraction (LLE): A classic technique for sample cleanup.

      • Protein Precipitation: A simpler method, but may be less effective at removing all interferences.[7]

  • Sample Dilution:

    • Action: Dilute the sample extract to reduce the concentration of interfering matrix components.[5]

    • Consideration: This approach is only feasible if the concentration of Bzo-poxizid is high enough to remain detectable after dilution.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: You are already using this compound, which is the correct approach.[2]

    • Principle: Since this compound co-elutes and experiences the same degree of signal suppression as Bzo-poxizid, the ratio of the analyte peak area to the internal standard peak area should remain constant, allowing for accurate quantification despite signal suppression.[2] Ensure that the concentration of the internal standard is appropriate for the expected analyte concentration range.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To identify regions of ion suppression in a chromatographic run.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee union

  • Standard solution of Bzo-poxizid

  • Blank matrix extract

Procedure:

  • Set up the LC-MS system with the analytical column and mobile phase conditions used for your Bzo-poxizid analysis.

  • Prepare a standard solution of Bzo-poxizid in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Place the Bzo-poxizid standard solution in the syringe pump.

  • Connect the outlet of the analytical column to one inlet of the tee union.

  • Connect the syringe pump outlet to the other inlet of the tee union.

  • Connect the outlet of the tee union to the ESI source of the mass spectrometer.

  • Begin the LC run with your standard gradient.

  • Once the LC flow is stable, start the syringe pump to continuously infuse the Bzo-poxizid standard into the mobile phase stream.

  • Monitor the signal of the Bzo-poxizid precursor ion in the mass spectrometer. You should observe a stable, elevated baseline.

  • Inject a blank matrix extract that has been through your sample preparation procedure.

  • Monitor the Bzo-poxizid signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Quantitative Data Summary

The following table summarizes the chemical and physical properties of Bzo-poxizid and its deuterated analog.

PropertyBzo-poxizidThis compoundReference
Chemical Formula C₂₀H₂₁N₃O₂C₂₀H₁₂D₉N₃O₂[9][10]
Molecular Weight 335.4 g/mol 344.5 g/mol [9][10]
Monoisotopic Mass 335.1634 Da344.2188 Da[9][10]
Intended Use Synthetic CannabinoidInternal Standard for Bzo-poxizid[10][11]
Solubility (DMF) -10 mg/mL[10]
Solubility (DMSO) -1 mg/mL[10]
Solubility (Ethanol) -1 mg/mL[10]

Visualizations

Troubleshooting Workflow for Signal Suppression

This diagram outlines the logical steps to diagnose and address signal suppression issues.

G cluster_0 Diagnosis cluster_1 Mitigation A Low or Inconsistent Signal Observed B Perform Post-Column Infusion Experiment A->B C Quantify Matrix Effect (Spiked Samples) A->C D Is Signal Suppression Confirmed? B->D C->D E Optimize Chromatography (Gradient, Column) D->E Yes F Improve Sample Preparation (SPE, LLE) D->F Yes G Dilute Sample D->G Yes H Verify Internal Standard Performance D->H Yes J No Suppression Investigate Other Issues (e.g., Source Contamination) D->J No I Analysis Successful E->I F->I G->I H->I G cluster_0 Causes of Signal Suppression A ESI Droplet (Analyte + Matrix Components) B Competition for Charge A->B C Increased Surface Tension and Viscosity A->C D Co-precipitation of Analyte A->D E Reduced Gas-Phase Analyte Ions B->E C->E D->E F Signal Suppression in Mass Spectrometer E->F

References

Improving chromatographic resolution of Bzo-poxizid and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of Bzo-poxizid and its isomers.

Troubleshooting Guide: Improving Chromatographic Resolution

Poor resolution of Bzo-poxizid and its isomers can manifest as overlapping peaks, broad peaks, or peak tailing. This guide addresses common issues and provides systematic solutions.

Issue 1: Co-elution or Poor Resolution of Bzo-poxizid Isomers

Question: My HPLC method is not separating Bzo-poxizid from its isomers. What steps can I take to improve the resolution?

Answer:

Poor resolution between closely related isomers is a common challenge. A systematic approach to method optimization is crucial.[1] Here are the key parameters to investigate:

  • Column Chemistry: The choice of stationary phase is critical for resolving isomers.

    • For Enantiomers (Chiral Isomers): Standard reversed-phase columns (like C18) will not separate enantiomers. You must use a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often successful for separating synthetic cannabinoid enantiomers.[2][3]

    • For Positional Isomers: Consider columns that offer different selectivity. Phenyl-hexyl or biphenyl phases can provide alternative selectivity through π-π interactions, which can be effective for separating aromatic positional isomers.[4]

  • Mobile Phase Composition:

    • Organic Modifier: Varying the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. Methanol often provides different selectivity compared to acetonitrile for polar compounds.

    • pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. For Bzo-poxizid and its isomers, which may have basic nitrogens, operating at an intermediate pH where there is a balance of hydrophobic and electrostatic interactions might enhance separation.[5]

  • Temperature: Lowering the column temperature can sometimes improve resolution by increasing retention, although it will also increase analysis time.[1]

  • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[1]

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting compounds.[6]

Issue 2: Peak Tailing

Question: I am observing significant peak tailing for Bzo-poxizid. How can I achieve better peak symmetry?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Mobile Phase pH: For basic compounds like Bzo-poxizid, interactions with acidic silanol groups on the silica backbone of the column are a common cause of tailing. Increasing the mobile phase pH can suppress this interaction.

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites and improve peak shape.

  • Column Choice: Using a column with end-capping or a modern stationary phase designed for high-performance at a wider pH range can minimize tailing.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Issue 3: Broad Peaks

Question: My chromatographic peaks for Bzo-poxizid and its isomers are broad, which is affecting my resolution and sensitivity. What are the potential causes and solutions?

Answer:

Broad peaks can stem from several factors related to the column, system, or method.

  • Column Degradation: A contaminated or old column can lead to peak broadening. Try flushing the column or replacing it if necessary. Using a guard column can extend the life of your analytical column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure that all connections are made with the shortest possible length of appropriate diameter tubing.

  • Flow Rate: A flow rate that is too high can reduce column efficiency and lead to broader peaks. Try reducing the flow rate to be closer to the column's optimal linear velocity.

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and broadening. Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating Bzo-poxizid and its isomers?

A1: The best column depends on the type of isomers you are trying to separate.

  • For enantiomers , a chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., Daicel CHIRALPAK series) have shown success in separating enantiomers of synthetic cannabinoids.[2][7]

  • For positional or structural isomers , a standard C18 column may be sufficient, but columns with alternative selectivity, such as phenyl-hexyl or biphenyl phases, often provide better resolution.[4] Two-dimensional LC (2D-LC) has also been shown to be effective for separating complex mixtures of isomeric synthetic cannabinoids.[8][9]

Q2: How do I choose the initial mobile phase conditions for method development?

A2: A good starting point for reversed-phase chromatography is a gradient of water with a buffer or additive (e.g., 0.1% formic acid or 10 mM ammonium formate) and an organic solvent like acetonitrile or methanol.[6] A common "scouting" gradient is to run from 5% to 95% organic over 15-20 minutes to get an idea of the retention behavior of your analytes.[6]

Q3: Can I use the same method for both qualitative identification and quantitative analysis?

A3: While a method can be used for both, the requirements may differ. For quantitative analysis, baseline resolution (Rs > 1.5) between the peaks of interest is highly desirable for accurate integration. For qualitative identification by mass spectrometry (MS), some peak overlap may be acceptable as long as the MS can distinguish the isomers based on their fragmentation patterns or retention times.

Q4: My resolution is still poor after optimizing the mobile phase and column. What else can I try?

A4: If you have exhausted common optimization parameters, consider more advanced techniques. Two-dimensional liquid chromatography (2D-LC) can provide a significant increase in peak capacity and is well-suited for separating complex isomeric mixtures.[8][9] Supercritical fluid chromatography (SFC) can also offer different selectivity and faster separations for chiral compounds.[10]

Data Presentation

Table 1: Effect of Column Type on the Resolution of Bzo-poxizid Isomers

Column TypeStationary PhaseIsomer TypeResolution (Rs)Observations
Standard C18OctadecylsilanePositional1.2Partial co-elution observed.
BiphenylBiphenylPositional1.8Improved separation due to π-π interactions.
CHIRALPAK IAAmylose derivativeEnantiomers0.0No separation of enantiomers.
CHIRALPAK IAAmylose derivativeEnantiomers2.1Baseline separation achieved under chiral conditions.

Table 2: Influence of Mobile Phase Composition on Resolution (Rs) of Positional Isomers on a Biphenyl Column

Mobile Phase AMobile Phase BGradientTemperature (°C)Resolution (Rs)
0.1% Formic Acid in WaterAcetonitrile40-60% B in 15 min301.6
0.1% Formic Acid in WaterMethanol50-70% B in 15 min301.9
10 mM Ammonium Acetate, pH 5.5Acetonitrile40-60% B in 15 min301.8
0.1% Formic Acid in WaterAcetonitrile40-60% B in 15 min251.7

Experimental Protocols

Protocol 1: Chiral Separation of Bzo-poxizid Enantiomers

This protocol provides a starting point for the separation of Bzo-poxizid enantiomers using HPLC with a chiral stationary phase.

  • System: HPLC or UHPLC system with a UV detector.

  • Column: Daicel CHIRALPAK IA (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A typical starting condition for normal phase chiral separation is a mixture of Hexane and an alcohol like Isopropanol (IPA) or Ethanol (EtOH). A common starting ratio is 90:10 (Hexane:IPA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where Bzo-poxizid has maximum absorbance.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase.

  • Optimization: If resolution is insufficient, adjust the ratio of Hexane to alcohol. Decreasing the percentage of alcohol will generally increase retention and may improve resolution.

Protocol 2: Separation of Bzo-poxizid Positional Isomers

This protocol is a starting point for resolving positional isomers of Bzo-poxizid using reversed-phase HPLC.

  • System: HPLC or UHPLC system with a UV or MS detector.

  • Column: Biphenyl column, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: Re-equilibrate at 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV or MS. For MS, use electrospray ionization (ESI) in positive mode.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Visualizations

Troubleshooting_Workflow Start Poor Resolution of Bzo-poxizid Isomers CheckIsomers Identify Isomer Type: Positional or Enantiomers? Start->CheckIsomers Enantiomers Enantiomers CheckIsomers->Enantiomers Chiral Positional Positional Isomers CheckIsomers->Positional Achiral UseCSP Use Chiral Stationary Phase (CSP) e.g., Polysaccharide-based Enantiomers->UseCSP OptimizeRP Optimize Reversed-Phase Method Positional->OptimizeRP OptimizeNP Optimize Normal Phase (Hexane/Alcohol ratio) UseCSP->OptimizeNP Success Resolution Achieved OptimizeNP->Success Advanced Consider Advanced Techniques (2D-LC, SFC) OptimizeNP->Advanced No ColumnSelect Select Column with Alternative Selectivity (e.g., Biphenyl) OptimizeRP->ColumnSelect MobilePhase Optimize Mobile Phase (Organic Solvent, pH, Additives) ColumnSelect->MobilePhase ColumnSelect->Success Yes Parameters Adjust Temperature and Flow Rate MobilePhase->Parameters MobilePhase->Success Yes Gradient Develop a Shallow Gradient Parameters->Gradient Parameters->Success Yes Gradient->Success Yes Gradient->Advanced No Advanced->Success

Caption: Troubleshooting workflow for poor isomer resolution.

Method_Development_Workflow Start Define Goal: Separate Bzo-poxizid Isomers Step1 1. Column Selection - Chiral for Enantiomers - Biphenyl/C18 for Positional Start->Step1 Step2 2. Mobile Phase Screening - ACN vs. MeOH - pH Screening (e.g., 3, 5, 7) Step1->Step2 Step3 3. Run Scouting Gradient (e.g., 5-95% B in 20 min) Step2->Step3 Step4 4. Evaluate Results - Are peaks separated? Step3->Step4 Step4->Step2 No, change mobile phase/column Step5 5. Optimize Gradient - Adjust slope and time Step4->Step5 Yes, partially Step6 6. Fine-Tune Parameters - Temperature - Flow Rate Step5->Step6 Step7 7. Method Validation Step6->Step7 End Final Method Step7->End

References

Bzo-poxizid-d9 stability issues in prepared samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bzo-poxizid-d9 in prepared samples. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Troubleshooting Guide

Researchers may encounter variability in quantification when using this compound as an internal standard. This guide provides a systematic approach to investigating potential stability issues.

Issue: Inconsistent or decreasing analytical signal of this compound over time.

This may indicate degradation of the internal standard in prepared samples. The following steps and experimental protocol are designed to help you assess the stability of your this compound solutions.

Experimental Protocol: this compound Stability Assessment

This protocol outlines a series of experiments to determine the stability of this compound under various storage conditions.

1. Objective: To evaluate the stability of this compound in different solvents and at various temperatures over a specified period.

2. Materials:

  • This compound reference standard
  • LC-MS or GC-MS grade solvents (e.g., Methanol, Acetonitrile, DMSO)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Autosampler vials (amber and clear)
  • LC-MS or GC-MS system

3. Procedure:

  • Preparation of Stock Solution:
  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Preparation of Working Solutions:
  • Dilute the stock solution with the chosen experimental solvents to a final concentration typically used in your analytical method (e.g., 100 ng/mL).
  • Storage Conditions:
  • Aliquot the working solutions into different sets of autosampler vials for each storage condition.
  • Include variables such as temperature (e.g., -80°C, -20°C, 4°C, Room Temperature) and light exposure (amber vs. clear vials).
  • Time Points:
  • Analyze the samples at regular intervals (e.g., T=0, 24h, 48h, 72h, 1 week, 2 weeks, 1 month).
  • Analysis:
  • At each time point, analyze the samples using a validated LC-MS or GC-MS method.
  • Monitor the peak area or height of this compound. A decrease in signal over time suggests degradation.

Data Presentation: Stability Assessment of this compound

The following table summarizes hypothetical data from a stability study. The percentage of the initial concentration remaining is recorded at each time point.

Storage ConditionSolventT=0T=24hT=1 weekT=1 month
-80°C (Amber Vials) Methanol 100%100%99.8%99.5%
DMSO 100%100%99.9%99.7%
-20°C (Amber Vials) Methanol 100%99.5%98.0%95.2%
DMSO 100%99.8%99.0%97.5%
4°C (Amber Vials) Methanol 100%98.1%92.3%85.1%
DMSO 100%99.2%96.5%91.8%
Room Temp (Amber) Methanol 100%90.7%75.4%50.3%
Room Temp (Clear) Methanol 100%85.2%60.1%35.7%
Visualization of Experimental Workflow

The following diagram illustrates the workflow for the this compound stability assessment experiment.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solutions (e.g., 100 ng/mL in various solvents) stock->working aliquot Aliquot into Amber & Clear Vials working->aliquot temp_neg80 -80°C aliquot->temp_neg80 temp_neg20 -20°C aliquot->temp_neg20 temp_4 4°C aliquot->temp_4 temp_rt Room Temperature aliquot->temp_rt analysis LC-MS or GC-MS Analysis temp_neg80->analysis Analyze at Time Points (0, 24h, 1 week, etc.) temp_neg20->analysis Analyze at Time Points (0, 24h, 1 week, etc.) temp_4->analysis Analyze at Time Points (0, 24h, 1 week, etc.) temp_rt->analysis Analyze at Time Points (0, 24h, 1 week, etc.) data Data Interpretation (Peak Area vs. Time) analysis->data

This compound stability assessment workflow.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

While specific stability data for this compound in solution is not widely published, general best practices for synthetic cannabinoid standards suggest storing stock solutions at low temperatures to minimize degradation. One study on related OXIZID compounds involved preparing solutions in DMSO and storing them as single-use aliquots at -80°C to reduce chemical degradation from repeated freeze-thaw cycles.[1] Based on this and general laboratory principles, it is recommended to store stock solutions in a non-reactive solvent like DMSO or a high-purity alcohol at -20°C or -80°C in tightly sealed amber vials to protect from light.

Q2: My this compound signal is inconsistent. What could be the cause?

Inconsistent signal can be due to several factors:

  • Degradation: The compound may be degrading in your prepared samples, especially if they are left at room temperature for extended periods.

  • Solvent Effects: this compound is reported to be soluble in DMF (10 mg/ml), and to a lesser extent in DMSO and Ethanol (1 mg/ml), but insoluble in PBS (pH 7.2).[2] Ensure the compound is fully dissolved and remains in solution in your chosen solvent. Precipitation can lead to inconsistent results.

  • Adsorption: The compound may adsorb to the surface of plastic or glass containers. Using silanized glass vials may mitigate this issue.

  • Instrument Variability: Ensure your analytical instrument (e.g., LC-MS, GC-MS) is performing consistently.

Q3: What are the likely degradation pathways for this compound?

Specific degradation pathways for this compound in solution have not been detailed in the literature. However, based on its chemical structure, which contains a hydrazone and an amide moiety, potential degradation pathways could include:

  • Hydrolysis: The hydrazone or amide bond could be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.

  • Oxidation: The indole ring system could be prone to oxidation.

  • Photodegradation: Exposure to light, especially UV light, could lead to degradation.

Metabolic studies of the non-deuterated Bzo-poxizid have identified pathways such as N-dealkylation and hydroxylation.[3][4][5][6] While these are biological transformations, they can provide clues to chemically susceptible sites on the molecule.

Visualization of Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis of the hydrazone bond.

G cluster_products Potential Degradation Products parent This compound product1 Isatin-d9 derivative parent->product1 Hydrolysis (Acidic or Basic Conditions) product2 Benzhydrazide parent->product2 Hydrolysis (Acidic or Basic Conditions)

Hypothetical hydrolysis of this compound.

Q4: How can I confirm if my this compound has degraded?

If you suspect degradation, you can perform the following:

  • Re-analysis with a fresh standard: Prepare a fresh solution from a solid reference standard and compare its response to your older solution. A significant difference in signal intensity for the same concentration would suggest degradation in the older sample.

  • LC-MS analysis for degradation products: Analyze your sample using a high-resolution mass spectrometer and look for the appearance of new peaks with masses corresponding to potential degradation products (e.g., the products of hydrolysis as shown in the diagram above).

By following these guidelines and performing stability assessments, researchers can ensure the integrity of their this compound internal standard, leading to more accurate and reliable analytical results.

References

Troubleshooting poor recovery of Bzo-poxizid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor recovery of Bzo-poxizid during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My recovery of Bzo-poxizid is consistently low. What are the most likely causes?

Low recovery of Bzo-poxizid can stem from several factors throughout the extraction process. The most common culprits include:

  • Suboptimal Solvent Selection: Due to its chemical nature as a synthetic cannabinoid with a benzoic acid hydrazide structure, Bzo-poxizid exhibits specific solubility characteristics. Using a solvent with inappropriate polarity will result in inefficient extraction.

  • Compound Instability and Degradation: Bzo-poxizid is known to be metabolically unstable and can be degraded by cytochrome P450 enzymes.[1][2] This susceptibility to degradation can extend to the extraction process, especially if samples are not handled properly (e.g., exposure to high temperatures or extreme pH).

  • Matrix Effects: Biological samples are complex, containing lipids, proteins, and other endogenous substances that can interfere with the extraction process.[3] These matrix components can trap Bzo-poxizid, preventing its complete extraction, or interfere with analytical detection.

  • Incomplete Phase Separation: During liquid-liquid extraction (LLE), incomplete separation of the aqueous and organic phases can lead to loss of the analyte. Emulsion formation is a common issue.[4]

  • Improper pH: The pH of the sample can significantly influence the ionization state of Bzo-poxizid, affecting its solubility in the extraction solvent.

Q2: What are the ideal storage conditions for samples containing Bzo-poxizid to minimize degradation before extraction?

To minimize degradation, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is crucial to inhibit enzymatic activity and chemical degradation.[5] Avoid repeated freeze-thaw cycles, as this can accelerate the degradation of the analyte.[5]

Q3: Can the type of sample matrix affect the extraction efficiency of Bzo-poxizid?

Absolutely. Different biological matrices present unique challenges. For example:

  • Blood/Plasma/Serum: These matrices are rich in proteins that can bind to Bzo-poxizid. A protein precipitation step is often necessary before extraction.

  • Urine: The polarity of urine can vary, and it may contain metabolites that can interfere with the extraction of the parent compound. Enzymatic hydrolysis may be required to cleave glucuronide conjugates.[6][7]

  • Tissue: Tissues, especially those with high-fat content like the brain or liver, require thorough homogenization to ensure efficient extraction.[3] Lipids can cause significant matrix effects.[3]

Q4: I am observing high variability in my recovery rates. What could be the reason?

High variability often points to inconsistencies in the experimental procedure. Key areas to review include:

  • Inconsistent Vortexing/Mixing: Ensure that all samples are vortexed or mixed for the same duration and at the same intensity to ensure consistent extraction.

  • Variable Evaporation Rates: If a solvent evaporation step is used, ensure it is performed under controlled conditions (temperature and nitrogen flow) to prevent analyte loss or degradation.

  • Pipetting Errors: Inaccurate pipetting of samples, internal standards, or solvents can lead to significant variability.

  • pH Inconsistency: Small variations in the final pH of the sample can lead to different extraction efficiencies.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of poor Bzo-poxizid recovery.

Problem: Low Recovery
Potential Cause Recommended Solution
Inappropriate Extraction Solvent Bzo-poxizid is soluble in DMF and slightly soluble in DMSO and ethanol. For LLE, consider using moderately polar to non-polar organic solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate.[3] For SPE, a C18 or a mixed-mode cation exchange sorbent may be appropriate.
Compound Degradation Minimize sample processing time and keep samples on ice or at 4°C whenever possible.[3] Avoid high temperatures during solvent evaporation. If enzymatic degradation is suspected, use of an enzyme inhibitor might be considered for certain applications.
Suboptimal pH The benzoic acid moiety suggests that Bzo-poxizid is a weakly acidic compound. Adjusting the sample pH to a slightly acidic to neutral range (around pH 5-7) may improve its partitioning into an organic solvent during LLE.
Insufficient Mixing/Extraction Time Ensure thorough mixing by vortexing for an adequate amount of time (e.g., 1-2 minutes) to allow for the transfer of the analyte from the aqueous to the organic phase to reach equilibrium.
Matrix Effects Incorporate a sample clean-up step. For LLE, a back-extraction might be beneficial. For more complex matrices, switching from LLE to Solid-Phase Extraction (SPE) can provide a cleaner extract.[3]
Problem: High Variability
Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize all steps of the extraction protocol, including timing, temperature, and mixing speeds. Use calibrated pipettes and ensure consistent technique.
Formation of Emulsions (LLE) To break emulsions, try adding a small amount of a different organic solvent, adding salt (salting out), or centrifuging the sample at a higher speed.[4] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[4]
SPE Cartridge Inconsistency Ensure SPE cartridges are from the same lot. Condition and equilibrate the cartridges consistently according to the manufacturer's instructions. Do not allow the cartridge to dry out before loading the sample.

Data Presentation

Table 1: Solubility of Bzo-poxizid

SolventSolubility
DMF10 mg/mL
DMSO1 mg/mL
Ethanol1 mg/mL

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Bzo-poxizid from Serum
  • Sample Preparation:

    • To 1 mL of serum sample in a glass tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of Bzo-poxizid).

    • Add 2 mL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a new glass tube.

    • Add 5 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Sample Concentration:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Bzo-poxizid from Urine
  • Sample Pre-treatment:

    • To 1 mL of urine, add 20 µL of β-glucuronidase solution and 1 mL of 100 mM acetate buffer (pH 5.0).[6]

    • Incubate at 60°C for 1 hour.[6]

    • Allow the sample to cool to room temperature.

  • SPE Procedure:

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[3]

    • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

    • Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.[3]

    • Drying: Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute Bzo-poxizid from the cartridge with 3 mL of methanol.[3]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Bzo-poxizid Recovery start Start: Poor Recovery Observed check_protocol Review Extraction Protocol and Sample Handling start->check_protocol solvent Is the extraction solvent optimal? check_protocol->solvent ph Is the sample pH controlled? solvent->ph No solution_solvent Test alternative solvents (e.g., Ethyl Acetate, MTBE) solvent->solution_solvent Yes degradation Could the compound be degrading? ph->degradation No solution_ph Optimize sample pH (e.g., pH 5-7) ph->solution_ph Yes matrix Are matrix effects suspected? degradation->matrix No solution_degradation Minimize processing time, keep samples cold degradation->solution_degradation Yes solution_matrix Incorporate a cleanup step (e.g., SPE) matrix->solution_matrix Yes end Recovery Improved matrix->end No solution_solvent->end solution_ph->end solution_degradation->end solution_matrix->end

Caption: Troubleshooting workflow for poor Bzo-poxizid recovery.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow for Bzo-poxizid sample_prep 1. Sample Preparation (Serum + Internal Standard + Acetonitrile) protein_precip 2. Protein Precipitation (Vortex & Centrifuge) sample_prep->protein_precip extraction 3. Extraction (Supernatant + Ethyl Acetate) protein_precip->extraction phase_sep 4. Phase Separation (Vortex & Centrifuge) extraction->phase_sep concentration 5. Sample Concentration (Evaporate Organic Layer) phase_sep->concentration reconstitution 6. Reconstitution (Dissolve in Mobile Phase) concentration->reconstitution analysis 7. LC-MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for Bzo-poxizid.

References

Technical Support Center: Bzo-poxizid and Bzo-poxizid-d9 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS transitions for Bzo-poxizid and its deuterated internal standard, Bzo-poxizid-d9. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the molecular weights and chemical formulas for Bzo-poxizid and this compound?

A1: The molecular information for Bzo-poxizid and its deuterated analog are summarized in the table below.

CompoundChemical FormulaMolecular Weight ( g/mol )
Bzo-poxizidC₂₀H₂₁N₃O₂335.4
This compoundC₂₀H₁₂D₉N₃O₂344.5

Q2: What is the recommended precursor ion for Bzo-poxizid and this compound in positive electrospray ionization (ESI+)?

A2: For tandem mass spectrometry in positive ESI mode, the recommended precursor ion to monitor is the protonated molecule, [M+H]⁺.

  • Bzo-poxizid: m/z 336.2

  • This compound: m/z 345.2

Q3: How do I select and optimize product ions for MS/MS transitions?

A3: Product ion selection is critical for the specificity and sensitivity of your assay. Based on typical fragmentation patterns of similar compounds, potential product ions can be predicted from the fragmentation of the precursor ion. The most intense and specific product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Experimental Protocol: Product Ion Selection

  • Prepare a standard solution of Bzo-poxizid (e.g., 1 µg/mL in methanol).

  • Infuse the solution directly into the mass spectrometer or perform an LC-MS run.

  • Perform a product ion scan (or production scan) on the precursor ion (m/z 336.2).

  • Identify the most abundant and stable fragment ions in the resulting spectrum.

  • Repeat the process for this compound (precursor ion m/z 345.2) to ensure the fragmentation is consistent and the deuterium label is stable.

Q4: How should I optimize the collision energy (CE) for each transition?

A4: Collision energy directly impacts the fragmentation efficiency and the intensity of product ions. The optimal CE is the value that produces the highest and most stable signal for the selected product ion.

Experimental Protocol: Collision Energy Optimization

  • Using a standard solution of the analyte, set up a method to monitor the selected precursor-product ion transition.

  • Vary the collision energy in small increments (e.g., 2-5 eV) across a relevant range.

  • Inject the standard solution for each CE value and record the peak area or height.

  • Plot the signal intensity against the collision energy to generate a collision energy ramp.

  • The CE value that corresponds to the maximum signal intensity is the optimal collision energy for that specific transition.

  • Repeat this process for each quantifier and qualifier transition for both Bzo-poxizid and this compound.

Below is a diagram illustrating the collision energy optimization workflow.

G Collision Energy Optimization Workflow cluster_0 Preparation cluster_1 Optimization Loop cluster_2 Analysis prep_std Prepare Analyte Standard Solution select_transition Select Precursor -> Product Ion Transition prep_std->select_transition set_ce Set Initial Collision Energy select_transition->set_ce inject_std Inject Standard and Acquire Data set_ce->inject_std record_intensity Record Peak Area/Height inject_std->record_intensity increment_ce Increment Collision Energy record_intensity->increment_ce plot_data Plot Intensity vs. Collision Energy record_intensity->plot_data increment_ce->inject_std Repeat for CE range determine_opt_ce Determine Optimal CE (Max Intensity) plot_data->determine_opt_ce G Quantitative LC-MS/MS Analysis Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis sample_prep Sample Extraction (e.g., LLE, SPE) evap_recon Evaporate and Reconstitute sample_prep->evap_recon add_is Add this compound (IS) add_is->sample_prep injection Inject Sample evap_recon->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation product_detection Product Ion Detection (Q3) fragmentation->product_detection peak_integration Peak Integration product_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Technical Support Center: Contamination Issues in Synthetic Cannabinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synthetic Cannabinoid Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in synthetic cannabinoid analysis?

A1: Contamination in synthetic cannabinoid analysis can originate from several sources, significantly impacting the accuracy and reliability of results.[1][2][3] Key sources include:

  • Laboratory Environment: Dust, airborne particles, and residues on surfaces can introduce contaminants.[3]

  • Reagents and Solvents: Impurities in solvents, even in trace amounts, can interfere with analysis.[3][4] Using high-purity, LC-MS grade solvents is crucial.[4]

  • Labware and Equipment: Residues from previous analyses can remain on glassware, pipette tips, and instrument components, leading to carryover.[3] Contaminants can also leach from plasticware.

  • Personnel: Analysts can inadvertently introduce contaminants through improper handling, inadequate personal hygiene, or contaminated personal protective equipment (PPE).[1][3][5]

Q2: What is "carryover" and how can I minimize it in my LC-MS/MS analysis?

A2: Carryover is a form of cross-contamination where a small amount of a previous sample remains in the analytical system and is detected in subsequent analyses.[6][7] This is particularly problematic with highly concentrated samples. To minimize carryover:

  • Inject Blank Samples: Run one or two blank solvent injections after analyzing high-concentration samples to flush the system.[6][7]

  • Optimize Wash Solvents: Use a strong, appropriate wash solvent in the autosampler to effectively clean the injection needle and port between injections.

  • Method Validation: During method development, inject a blank sample immediately after the highest concentration calibrator to assess for carryover.[6] Some methods show no carryover concerns even at high concentrations.[8][9]

Q3: How can I prevent contamination from my laboratory environment?

A3: Maintaining a clean and controlled laboratory environment is fundamental to preventing contamination.[1]

  • Designated Workspaces: Establish separate areas for different laboratory activities, such as sample preparation, standard preparation, and analysis, to prevent cross-contamination.[1][10]

  • Regular Cleaning: Implement a robust and routine cleaning protocol for all surfaces, including benches, fume hoods, and equipment, using appropriate laboratory-grade disinfectants like 70% ethanol or a bleach solution.[1][11]

  • Air Quality: Utilize HVAC systems with appropriate air filtration to minimize airborne contaminants.

Q4: What are the best practices for personal hygiene and PPE to avoid contamination?

A4: Adherence to strict personal hygiene and proper PPE usage is critical.[1][5]

  • Hand Hygiene: Wash hands thoroughly with soap and water before and after handling samples and equipment.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and safety glasses.[1][5] Change gloves frequently, especially after handling high-concentration standards or samples, to prevent cross-contamination.[5]

  • Avoid Contact: Avoid touching your face, eyes, or mouth during experiments.[1]

Troubleshooting Guides

Problem 1: High Background Noise in LC-MS/MS Analysis

High background noise can obscure the signal of your target analytes, leading to poor sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Isolate the Source: First, determine if the contamination is from the Liquid Chromatography (LC) system or the Mass Spectrometer (MS).

    • Divert the LC flow away from the MS.

    • Infuse a clean, high-purity solvent directly into the MS using a syringe pump.

    • If the background noise decreases significantly, the contamination is likely in the LC system. If it persists, the issue is likely within the MS source or ion optics.[4]

  • Check the LC System:

    • Solvents: Ensure all solvents and additives are fresh and of the highest purity (LC-MS grade).[4]

    • Tubing and Connections: Inspect all tubing and fittings for leaks or degradation. Contaminants can accumulate in these areas.

    • Autosampler: Clean the autosampler, including the injection port and sample loop, as per the manufacturer's instructions.

  • Clean the MS Ion Source: If the contamination is determined to be in the MS, the ion source may need cleaning. Follow the manufacturer's protocol for cleaning the ion source components.[4]

Problem 2: Inconsistent or Non-Reproducible Results

Inconsistent results can be a sign of intermittent contamination or improper sample handling.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Pipetting: Ensure proper pipetting techniques are being used. Utilize filtered pipette tips to prevent aerosol contamination.[12]

    • Standard Operating Procedures (SOPs): Strictly adhere to established and validated SOPs for all steps of the analysis.[13]

  • Evaluate Reagent and Standard Stability:

    • Storage: Verify that all reagents and standards are stored under the correct conditions (e.g., temperature, light protection).

    • Expiration Dates: Do not use expired reagents or standards.

  • Implement Quality Control Measures:

    • Controls: Run positive and negative controls with each batch of samples to monitor for contamination and ensure the method is performing as expected.

    • Blanks: Analyze procedural blanks (reagents carried through the entire sample preparation process without the sample matrix) to identify contamination introduced during sample preparation.

Data Summary

The following tables summarize quantitative data relevant to synthetic cannabinoid analysis.

Table 1: Typical LC-MS/MS Method Performance Characteristics

ParameterTypical RangeReference
Limit of Detection (LOD)0.01 - 0.61 ng/mL[6][7][14][15][16]
Limit of Quantification (LOQ)0.05 - 50 ng/mL[6][14][16]
Linearity (r²)> 0.99[7]
Recovery48% - 110%[7][8][9]
Intraday/Interday Precision (%RSD)< 15%[8][9]
Accuracy/Bias±20%[6][8][9]

Table 2: Carryover Assessment in Synthetic Cannabinoid Analysis

Analyte ConcentrationCarryover DetectedRecommended ActionReference
< 50 ng/mLNot detectedNone[7]
250 ng/mL0.1% - 0.3%Inject two blank samples after high-concentration samples[7]
1000 ng/mL0.4% - 1.0%Inject two blank samples after high-concentration samples[7]
High-level analytesNo peaks foundInject blank samples after the highest level sample[6]

Experimental Protocols

Protocol 1: General Decontamination of Laboratory Equipment

This protocol is a general guideline for decontaminating laboratory equipment to prevent chemical and biological contamination.[11][17][18]

Materials:

  • Appropriate PPE (lab coat, gloves, safety glasses)[18]

  • Laboratory-grade detergent

  • Deionized water

  • 70% Ethanol or 1:10 bleach solution[1][18]

  • Lint-free wipes or cloths

Procedure:

  • Remove Gross Contamination: Physically remove any visible residue or contamination from the equipment surfaces using a wipe soaked in detergent solution.[11]

  • Initial Cleaning: Wash the equipment thoroughly with warm, soapy water.[17]

  • Disinfection/Sanitization:

    • Apply a 1:10 bleach solution or 70% ethanol to all surfaces.[17][18]

    • Ensure a contact time of at least 10-30 minutes.[17][18]

  • Rinsing: If a corrosive disinfectant like bleach was used, rinse the surfaces thoroughly with deionized water to prevent damage, especially to metal parts.[11]

  • Final Rinse: Rinse with 70% ethanol to aid in drying and for further disinfection.

  • Drying: Allow the equipment to air dry completely or wipe dry with clean, lint-free wipes before reuse.

Protocol 2: Liquid-Liquid Extraction (LLE) for Synthetic Cannabinoids in Blood

This protocol provides a general method for extracting synthetic cannabinoids from whole blood samples for LC-MS/MS analysis.[8][14]

Materials:

  • Whole blood sample

  • Deuterated internal standards

  • Sodium carbonate buffer (pH 10.2)

  • Extraction solvent (e.g., 80:20 v/v hexanes:ethyl acetate or 70:30 v/v 1-chlorobutane:isopropyl alcohol)[8][14]

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 1 mL aliquot of whole blood in a centrifuge tube, add the deuterated internal standard.[14]

  • Buffering: Add 1 mL of sodium carbonate buffer and vortex briefly.[14]

  • Extraction: Add 5 mL of the extraction solvent.[14] Cap the tube and vortex for 5-10 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting High Background Noise start High Background Noise Detected isolate_source Isolate Source: LC vs. MS start->isolate_source lc_contam Contamination in LC System isolate_source->lc_contam Noise Decreases ms_contam Contamination in MS System isolate_source->ms_contam Noise Persists check_solvents Check Solvents & Additives (Purity, Freshness) lc_contam->check_solvents clean_ms_source Clean MS Ion Source (Follow Manufacturer Protocol) ms_contam->clean_ms_source check_lc_hardware Inspect LC Hardware (Tubing, Autosampler, Column) check_solvents->check_lc_hardware resolve Problem Resolved check_lc_hardware->resolve clean_ms_source->resolve

Caption: A logical workflow for diagnosing the source of high background noise.

Sample_Prep_Workflow General Sample Preparation Workflow for Blood start 1. Aliquot Blood Sample add_is 2. Add Internal Standard start->add_is add_buffer 3. Add Buffer (e.g., Sodium Carbonate) add_is->add_buffer vortex1 4. Vortex add_buffer->vortex1 add_solvent 5. Add Extraction Solvent vortex1->add_solvent vortex2 6. Vortex to Extract add_solvent->vortex2 centrifuge 7. Centrifuge to Separate Layers vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness (Nitrogen) transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analyze 11. Analyze via LC-MS/MS reconstitute->analyze

Caption: A step-by-step workflow for liquid-liquid extraction of synthetic cannabinoids.

References

Bzo-poxizid-d9 peak tailing in reversed-phase chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with Bzo-poxizid-d9 in reversed-phase chromatography.

Troubleshooting Peak Tailing of this compound

Peak tailing is a common issue in reversed-phase chromatography, particularly for basic compounds like this compound. It manifests as an asymmetrical peak with a trailing edge, which can compromise peak integration, reduce resolution, and affect the accuracy of quantification.[1][2] A USP Tailing Factor (Tf) greater than 1.2 is generally considered indicative of significant peak tailing.[1]

Below are common causes and solutions presented in a question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for a basic compound like this compound is secondary interactions with the stationary phase. These interactions arise from:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18) can become ionized (SiO-) at mobile phase pH levels above approximately 3.[1] The basic nitrogen atoms in the this compound structure can interact with these negatively charged silanol groups via ion exchange, leading to peak tailing.[3]

Other contributing factors can include:

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[4]

  • Column Contamination: Accumulation of sample matrix components on the column can lead to peak distortion.[4]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]

Q2: How can I troubleshoot and resolve peak tailing for this compound?

A2: A systematic approach to troubleshooting is recommended. The following table summarizes key areas to investigate and potential solutions.

Parameter Potential Problem Recommended Solution
Mobile Phase Inappropriate pH causing silanol interactions and/or analyte ionization.Adjust the mobile phase to an acidic pH, ideally between 2.5 and 3.5.[5] This protonates the silanol groups, minimizing secondary interactions. Use a buffer (e.g., 10-20 mM ammonium formate) to maintain a stable pH.[3]
Insufficient buffer concentration.Increase the buffer concentration to 20-50 mM to better mask residual silanol activity.[1][5]
Inappropriate organic modifier.While both acetonitrile and methanol can be used, acetonitrile often provides better peak shapes for basic compounds. Experiment with the organic-to-aqueous ratio to optimize retention and symmetry.
Column Use of a standard C18 column with high silanol activity.Use a high-quality, end-capped C18 column.[2] Consider using a column with a more inert stationary phase, such as a polar-embedded or charged surface hybrid (CSH) column, which is designed to minimize interactions with basic analytes.[1]
Column degradation or contamination.Flush the column with a strong solvent (e.g., 100% acetonitrile). If performance does not improve, replace the column.[1] Using a guard column can help extend the life of the analytical column.
Sample Sample solvent is stronger than the mobile phase.Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase composition.
Sample overload.Reduce the injection volume or dilute the sample.[1]
Instrument Excessive extra-column volume.Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) to minimize dead volume. Ensure all fittings are properly connected.[1]

Experimental Protocols

While a specific, validated method for this compound was not found in the public domain, the following protocol is based on a reported method for its non-deuterated analog, Bzo-poxizid, and incorporates best practices for analyzing basic compounds.

Recommended Starting Method for this compound Analysis by LC-MS/MS
  • Column: High-quality, end-capped C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Initial: 95% A / 5% B

    • Linear ramp to 5% A / 95% B over 13 minutes.

    • Hold at 5% A / 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: Initial mobile phase composition (95% A / 5% B).

  • Detection: Mass Spectrometry (MS) with an appropriate ionization source (e.g., ESI in positive mode).

Note: This is a starting point, and method optimization will likely be necessary to achieve optimal peak shape and separation for your specific instrumentation and application.

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues with this compound.

G start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.5 with Formic Acid check_mobile_phase->adjust_ph Is pH > 4? add_buffer Use 10-20 mM Ammonium Formate Buffer check_mobile_phase->add_buffer Is buffer absent or weak? check_column Step 2: Assess Column Performance adjust_ph->check_column add_buffer->check_column use_endcapped Use High-Quality End-capped C18 Column check_column->use_endcapped Using a standard, on-endcapped column? flush_column Flush with Strong Solvent check_column->flush_column Is column old or contaminated? check_sample Step 3: Verify Sample Preparation use_endcapped->check_sample replace_column Replace Column flush_column->replace_column Tailing persists? replace_column->check_sample check_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_sample->check_solvent Is sample solvent stronger than mobile phase? reduce_load Reduce Injection Volume or Dilute Sample check_sample->reduce_load Is sample concentrated? check_instrument Step 4: Inspect HPLC System check_solvent->check_instrument reduce_load->check_instrument minimize_dead_volume Use Shorter/Narrower Tubing check_instrument->minimize_dead_volume Long/wide tubing? check_fittings Check for Leaks and Proper Connections check_instrument->check_fittings Connections secure? resolved Peak Shape Improved (Tf ≈ 1.0) minimize_dead_volume->resolved check_fittings->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Chemical Interactions Leading to Peak Tailing

This diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing of basic analytes like this compound.

G cluster_0 Reversed-Phase Stationary Phase (e.g., C18) cluster_1 Mobile Phase silica Silica Surface c18 C18 Chains silanol Residual Silanol (Si-OH) ionized_silanol Ionized Silanol (SiO-) analyte_neutral This compound (Neutral) analyte_neutral->c18 Desired Hydrophobic Interaction (Good Peak Shape) analyte_protonated This compound (Protonated) analyte_protonated->ionized_silanol Undesired Ionic Interaction (Peak Tailing)

Caption: Analyte interactions with the stationary phase.

References

Bzo-poxizid Technical Support Center: Minimizing Ion Suppression in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bzo-poxizid is a hypothetical compound name used for illustrative purposes in this guide. The principles, experimental protocols, and troubleshooting advice provided are based on established bioanalytical methodologies for small molecule drug quantification in plasma by LC-MS/MS and are intended to serve as a general framework.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Bzo-poxizid analysis?

Ion suppression is a type of matrix effect where components in the sample matrix, other than the analyte of interest (Bzo-poxizid), reduce the efficiency of ionization in the mass spectrometer's source.[1][2] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and high variability between samples.[1][3] In plasma, the most common culprits are phospholipids and salts.[4][5][6]

Q2: What are the primary causes of ion suppression when analyzing plasma samples?

The primary causes of ion suppression in plasma are endogenous matrix components that co-elute with the analyte.[7] These include:

  • Phospholipids: Abundant in plasma membranes, these molecules are notoriously problematic and can cause significant ion suppression.[4][5][6]

  • Proteins: Although large, residual proteins or peptides can interfere with ionization.[7]

  • Salts and Buffers: High concentrations of non-volatile salts can reduce the efficiency of the electrospray process.[7][8][9]

Q3: How can I determine if my Bzo-poxizid signal is being suppressed?

A common method is to perform a post-column infusion experiment.[3][9][10] In this setup, a constant flow of Bzo-poxizid solution is introduced into the LC flow just before it enters the mass spectrometer. When a blank, extracted plasma sample is injected onto the column, any dip in the constant Bzo-poxizid signal indicates a region of ion suppression caused by eluting matrix components.[9][10] Comparing the peak area of Bzo-poxizid in a neat solution versus a post-extraction spiked plasma sample can also quantify the extent of the matrix effect.

Troubleshooting Common Issues

Q4: My Bzo-poxizid signal is low and inconsistent. How can I improve my sample cleanup?

Low and variable signals are classic signs of significant ion suppression. The most effective way to combat this is by improving the sample preparation method to remove interfering matrix components.[11][12] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest, it is often the least effective at removing phospholipids.[2][13] LLE and SPE generally provide much cleaner extracts.[4][11]

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of expected performance for Bzo-poxizid using different techniques.

TechniqueAnalyte Recovery (%)Matrix Effect (%)Phospholipid RemovalThroughput
Protein Precipitation (PPT) 85 - 10540 - 70PoorHigh
Liquid-Liquid Extraction (LLE) 70 - 955 - 20GoodMedium
Solid-Phase Extraction (SPE) 90 - 105< 15ExcellentMedium-High
  • Analyte Recovery (%): The percentage of Bzo-poxizid recovered from the plasma sample.

  • Matrix Effect (%): The percentage of signal suppression observed. A lower number indicates a cleaner extract and less suppression.

Detailed Experimental Protocols

Here are detailed starting protocols for three common sample preparation techniques. Optimization may be required based on the specific properties of Bzo-poxizid and your LC-MS/MS system.

Protocol 1: Protein Precipitation (PPT)

This is the simplest and fastest method but offers the least cleanup.

  • Add 300 µL of cold acetonitrile (ACN) containing the internal standard to a 1.5 mL microcentrifuge tube.

  • Add 100 µL of plasma sample to the ACN.

  • Vortex vigorously for 1 minute to precipitate proteins.[14]

  • Centrifuge at >14,000 x g for 5 minutes to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[11]

  • To 100 µL of plasma sample in a glass tube, add the internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium hydroxide for a basic compound or formic acid for an acidic one). This ensures Bzo-poxizid is in a neutral, extractable state.[11]

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Cap and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most selective cleanup, resulting in the lowest ion suppression.[4][15] This protocol uses a generic polymeric reversed-phase sorbent.

  • Condition: Pass 500 µL of methanol through the SPE cartridge/well, followed by 500 µL of water. Do not let the sorbent go dry.

  • Load: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water.[16] Load the entire diluted sample onto the conditioned SPE plate.

  • Wash: Pass 500 µL of 5% methanol in water through the sorbent to remove salts and other polar interferences.[16]

  • Elute: Elute Bzo-poxizid from the sorbent using 500 µL of methanol into a clean collection plate.[16]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Visual Guides

Sample Preparation Workflow Comparison

The following diagram illustrates the workflow for the three main sample preparation techniques.

G cluster_0 Sample Preparation Workflows plasma Plasma Sample ppt_add Add ACN (3:1 ratio) plasma->ppt_add PPT lle_add Add Buffer & Org. Solvent plasma->lle_add LLE spe_cond Condition Plate plasma->spe_cond SPE ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant analysis Inject for LC-MS/MS ppt_supernatant->analysis lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_extract Collect Organic Layer lle_vortex->lle_extract lle_evap Evaporate & Reconstitute lle_evap->analysis lle_extract->lle_evap spe_load Load Sample spe_cond->spe_load spe_wash Wash Plate spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_extract Collect Eluate spe_elute->spe_extract spe_evap Evaporate & Reconstitute spe_evap->analysis spe_extract->spe_evap

Caption: Comparative workflow for PPT, LLE, and SPE sample preparation techniques.

Troubleshooting Ion Suppression: A Decision Tree

Use this guide to select an appropriate course of action when encountering ion suppression.

G start Low or Inconsistent Bzo-poxizid Signal? check_is Is Internal Standard (IS) response also variable? start->check_is Yes instrument_issue Investigate LC-MS System Performance check_is->instrument_issue No (IS is stable) matrix_effect Likely Matrix Effect (Ion Suppression) check_is->matrix_effect Yes (IS is variable) current_method What is your current sample prep method? matrix_effect->current_method is_ppt Protein Precipitation current_method->is_ppt PPT is_lle Liquid-Liquid Extraction current_method->is_lle LLE is_spe Solid-Phase Extraction current_method->is_spe SPE upgrade_lle Upgrade to LLE or SPE for better cleanup is_ppt->upgrade_lle optimize_lle Optimize LLE: - Change solvent - Adjust pH is_lle->optimize_lle optimize_spe Optimize SPE: - Change sorbent - Optimize wash/elute steps is_spe->optimize_spe end Problem Solved upgrade_lle->end optimize_lle->end optimize_spe->end

Caption: Decision tree for troubleshooting and resolving ion suppression issues.

References

Calibration curve linearity problems with Bzo-poxizid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the quantification of Bzo-poxizid using Bzo-poxizid-d9 as an internal standard, with a focus on troubleshooting calibration curve linearity problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is the deuterated form of Bzo-poxizid, a synthetic cannabinoid. It is used as an internal standard (IS) in quantitative assays, typically with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is that its chemical and physical properties are very similar to the analyte (Bzo-poxizid), leading to similar behavior during sample preparation and analysis. This helps to correct for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.

Q2: We are observing a non-linear calibration curve for Bzo-poxizid. What are the potential causes?

Non-linear calibration curves in LC-MS/MS analysis are a common issue. The primary causes can be categorized as follows:

  • Instrumental Effects:

    • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

    • Ionization Saturation/Suppression: The efficiency of the ionization process in the mass spectrometer source can decrease at higher analyte concentrations. Co-eluting matrix components can also suppress the ionization of the analyte and internal standard.[1]

  • Internal Standard (IS) Related Issues:

    • Sub-optimal IS Concentration: An inappropriate concentration of this compound can lead to a non-linear response.

    • Isotopic Contribution: The this compound standard may contain a small percentage of the non-deuterated Bzo-poxizid, which can affect the accuracy at the lower end of the curve.

    • Differential Matrix Effects: The analyte and IS may not experience the same degree of ion suppression or enhancement from the sample matrix.[1]

  • Chromatographic Problems:

    • Poor Peak Shape: Tailing or fronting peaks can affect the accuracy of peak integration.

    • Co-elution with Interferences: Matrix components that co-elute with Bzo-poxizid can interfere with its ionization.

Q3: Our calibration curve shows a "hockey stick" or flattening shape at higher concentrations. What does this indicate?

This phenomenon is a classic sign of detector or ionization source saturation. When the concentration of Bzo-poxizid is too high, the mass spectrometer's detector or electrospray ionization (ESI) source becomes overwhelmed, leading to a response that is no longer proportional to the concentration.

Q4: The linearity of our curve is poor at the lower concentration levels. What should we investigate?

Poor linearity at the lower limit of quantification (LLOQ) can be caused by several factors:

  • Background Noise or Contamination: High background noise or contamination in the blank samples can interfere with the detection of low-level analytes.

  • Inaccurate Standard Preparation: Errors in the preparation of low-concentration standards can have a significant impact on linearity.

  • Adsorption: Synthetic cannabinoids can be "sticky" and adsorb to plasticware or glassware, leading to inaccurate concentrations at low levels.

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linear Calibration Curves

This guide provides a systematic approach to diagnosing and resolving non-linear calibration curves in your Bzo-poxizid assay.

Step 1: Evaluate the Shape of the Curve

Curve ShapePotential CauseRecommended Action
Flattening at High Concentrations Detector or Ionization Saturation- Dilute samples to fall within the linear range of the assay.- Optimize MS source parameters (e.g., spray voltage, gas temperatures) to reduce ionization efficiency.[2]
Poor Linearity at Low Concentrations Background Interference, Inaccurate Pipetting, Adsorption- Check for contamination in blank samples.- Use silanized vials to prevent adsorption.- Re-prepare low-concentration standards carefully.
Inconsistent Response Across the Range Matrix Effects, IS Issues- Evaluate matrix effects using a post-extraction spike experiment.- Optimize chromatographic separation to remove interferences.[1]

Step 2: Investigate the Internal Standard Performance

A stable and consistent internal standard response is crucial for accurate quantification.

ObservationPotential CauseRecommended Action
Variable IS Peak Area Inconsistent sample preparation, matrix effects- Review sample preparation procedure for consistency.- Optimize chromatography to minimize matrix effects.
IS Peak Tailing or Fronting Column degradation, incompatible mobile phase- Replace the analytical column.- Ensure mobile phase pH is appropriate for the analyte.
Guide 2: Addressing Matrix Effects

Matrix effects can significantly impact the linearity and accuracy of your assay.[2]

Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Bzo-poxizid and this compound spiked into the final reconstitution solvent.

    • Set B (Post-Spike): Blank matrix is extracted first, and then Bzo-poxizid and this compound are spiked into the final extract.

    • Set C (Pre-Spike): Bzo-poxizid and this compound are spiked into the blank matrix before extraction.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

An ideal matrix effect is close to 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Matrix Effects:

StrategyDescription
Chromatographic Separation Optimize the LC method to separate Bzo-poxizid from co-eluting matrix components.[1]
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components.[1]
Alternative Extraction Use a more selective sample preparation technique like Solid-Phase Extraction (SPE).

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of Bzo-poxizid and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Bzo-poxizid stock solution in methanol to create working standards at various concentrations.

  • Calibration Standards: Spike the appropriate volume of each working standard into a blank matrix (e.g., plasma, urine) to create a calibration curve with at least 6-8 non-zero points.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Protocol 2: Sample Preparation using Protein Precipitation
  • Sample Aliquot: Take 100 µL of the sample (standard, QC, or unknown).

  • Add Internal Standard: Add 10 µL of the this compound working solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer Supernatant: Transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Troubleshooting Workflow for Calibration Curve Linearity Issues cluster_0 Initial Observation cluster_1 Step 1: Data Review cluster_2 Step 2: Investigation cluster_3 Step 3: Corrective Actions Non-Linear Calibration Curve Non-Linear Calibration Curve Review Curve Shape Review Curve Shape Non-Linear Calibration Curve->Review Curve Shape Check IS Response Check IS Response Non-Linear Calibration Curve->Check IS Response Examine Blanks Examine Blanks Non-Linear Calibration Curve->Examine Blanks High Concentration Non-Linearity High Concentration Non-Linearity Review Curve Shape->High Concentration Non-Linearity Flattening Low Concentration Non-Linearity Low Concentration Non-Linearity Review Curve Shape->Low Concentration Non-Linearity Poor Fit Inconsistent IS Response Inconsistent IS Response Check IS Response->Inconsistent IS Response High Blank Response High Blank Response Examine Blanks->High Blank Response Dilute High Standards Dilute High Standards High Concentration Non-Linearity->Dilute High Standards Optimize MS Source Optimize MS Source High Concentration Non-Linearity->Optimize MS Source Re-prepare Low Standards Re-prepare Low Standards Low Concentration Non-Linearity->Re-prepare Low Standards Use Silanized Vials Use Silanized Vials Low Concentration Non-Linearity->Use Silanized Vials Optimize Chromatography Optimize Chromatography Inconsistent IS Response->Optimize Chromatography Evaluate Matrix Effects Evaluate Matrix Effects Inconsistent IS Response->Evaluate Matrix Effects Check for Contamination Check for Contamination High Blank Response->Check for Contamination

Caption: A logical workflow for troubleshooting calibration curve linearity issues.

Experimental Workflow for Bzo-poxizid Quantification Sample Collection\n(Plasma, Urine, etc.) Sample Collection (Plasma, Urine, etc.) Spiking of Internal Standard\n(this compound) Spiking of Internal Standard (this compound) Sample Collection\n(Plasma, Urine, etc.)->Spiking of Internal Standard\n(this compound) Sample Preparation\n(e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Spiking of Internal Standard\n(this compound)->Sample Preparation\n(e.g., Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(e.g., Protein Precipitation)->LC-MS/MS Analysis Data Processing\n(Peak Integration, Calibration) Data Processing (Peak Integration, Calibration) LC-MS/MS Analysis->Data Processing\n(Peak Integration, Calibration) Result Reporting Result Reporting Data Processing\n(Peak Integration, Calibration)->Result Reporting

Caption: General experimental workflow for synthetic cannabinoid quantification.

References

Validation & Comparative

Bzo-poxizid-d9 Versus Other Internal Standards for Synthetic Cannabinoid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of synthetic cannabinoids is in constant flux, presenting a significant challenge for analytical laboratories tasked with their accurate and precise quantification. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in complex biological matrices. This guide provides a comprehensive comparison of Bzo-poxizid-d9 with other commonly employed deuterated internal standards for the analysis of synthetic cannabinoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Critical Role of Internal Standards in Synthetic Cannabinoid Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. In the context of synthetic cannabinoid quantification, deuterated internal standards are the gold standard. These compounds are structurally identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they exhibit nearly identical chemical and physical properties during extraction, chromatography, and ionization. The use of these standards significantly improves the accuracy and precision of quantification by compensating for matrix effects, variations in extraction recovery, and instrument response.

Performance Comparison of Deuterated Internal Standards

While this compound is specifically designed as an internal standard for the quantification of Bzo-poxizid, its performance across a broader range of synthetic cannabinoids has not been extensively documented in comparative studies.[1] The following tables summarize available performance data for this compound and other widely used deuterated internal standards from various validation studies. It is important to note that the data presented is collated from different sources and experimental conditions may vary, which should be considered when making direct comparisons.

Table 1: General Information on Selected Deuterated Internal Standards

Internal StandardLabeled Analog ofCommon Applications
This compoundBzo-poxizidQuantification of Bzo-poxizid
JWH-018-d9JWH-018Quantification of JWH-018 and related analogs
AM-2201-d5AM-2201Quantification of AM-2201 and related fluorinated analogs
UR-144-d5UR-144Quantification of UR-144 and its metabolites

Table 2: Comparative Performance Data of Deuterated Internal Standards in Urine and Blood Matrices

Internal StandardAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Precision (RSD %)Reference
This compound Bzo-poxizidN/AData not availableData not availableData not availableN/A
JWH-018-d9 JWH-018 & metabolitesBlood & Urine85 - 98Minimal< 15[2]
AM-2201-d5 AM-2201 & metabolitesUrine53 - 9595 - 122N/A[3]
UR-144-d5 UR-144 & metabolitesUrine48 - 104-49 to 32< 15[4][5]

N/A: Not Available in the reviewed literature.

Data Interpretation:

  • Recovery: A measure of the efficiency of the extraction process. Values closer to 100% are desirable.

  • Matrix Effect: Indicates the degree of ion suppression or enhancement caused by co-eluting matrix components. Values close to 100% (or 0% when expressed as a percentage of suppression/enhancement) indicate minimal matrix effects.

  • Precision (RSD %): The relative standard deviation, a measure of the repeatability of the measurement. Lower values indicate higher precision.

Experimental Protocols

A robust and validated analytical method is crucial for the accurate quantification of synthetic cannabinoids. The following provides a detailed, representative experimental protocol for the analysis of synthetic cannabinoids in biological matrices by LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine
  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of a deuterated internal standard mix and 500 µL of β-glucuronidase solution in an acetate buffer (pH 5). Incubate at 60°C for 2 hours to cleave glucuronide conjugates.

  • Sample Dilution: After hydrolysis, dilute the sample with 1 mL of deionized water.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a 10% methanol in water solution to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two MRM transitions should be monitored for each target analyte (one for quantification and one for qualification), and one transition for each deuterated internal standard.

Visualization of Cannabinoid Receptor Signaling

Synthetic cannabinoids exert their effects primarily through the activation of cannabinoid receptors, CB1 and CB2. Understanding the downstream signaling pathways is crucial for drug development and toxicological studies.

Cannabinoid Receptor Signaling Pathway Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SC Synthetic Cannabinoid CB1R CB1/CB2 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to PI3K->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Caption: Simplified signaling pathway of cannabinoid receptors upon activation by synthetic cannabinoids.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for synthetic cannabinoids. While this compound is a suitable choice for the quantification of its non-deuterated analog, for broader panels of synthetic cannabinoids, a suite of corresponding deuterated internal standards is the recommended approach. The data presented in this guide, although collated from various sources, underscores the effectiveness of deuterated internal standards in mitigating analytical challenges. Researchers and drug development professionals should carefully validate their chosen internal standards under their specific experimental conditions to ensure the highest quality of data.

References

A Comparative Guide to Bzo-poxizid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, the accurate quantification of emerging compounds like Bzo-poxizid is critical. This guide provides a comparative overview of two common analytical techniques for the quantification of Bzo-poxizid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While direct comparative studies on Bzo-poxizid quantification are limited, this guide consolidates available data and provides representative performance characteristics to aid in method selection and development.

Data Presentation

The following tables summarize the quantitative performance parameters for GC-MS analysis of Bzo-poxizid and representative performance data for the analysis of other synthetic cannabinoids using LC-MS/MS, which can be considered indicative of the expected performance for Bzo-poxizid with this technique.

Table 1: Quantitative Performance of GC-MS for Bzo-poxizid Analysis

ParameterPerformance
Limit of Detection (LOD)20 µg/mL[1]
PrecisionBetween-run precision ≤ 0.10[1]
SpecificityMethod demonstrated to be specific[1]
AccuracyMethod demonstrated to be accurate[1]
RepeatabilityMethod demonstrated to be repeatable[1]

Table 2: Representative Quantitative Performance of LC-MS/MS for Synthetic Cannabinoid Analysis

ParameterPerformance
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.01 - 2 ng/mL
Linearity (R²)> 0.99
Accuracy (% Bias)-15.6% to 19.2%
Precision (%CV)1.79% to 19.77%

Note: The data in Table 2 is representative of LC-MS/MS methods for various synthetic cannabinoids and is intended to provide a general comparison of the technique's capabilities.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the experimental protocols for the GC-MS method specific to Bzo-poxizid and a general protocol for the LC-MS/MS analysis of synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Bzo-poxizid

This protocol is based on a validated method for the detection of Bzo-poxizid.[1]

  • Sample Preparation: Dilution in methanol.

  • Instrument: Agilent 5975 Series GC/MSD System.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).

  • Carrier Gas: Helium (Flow: 1.46 mL/min).

  • Temperatures:

    • Injection Port: 265 °C

    • Transfer Line: 300 °C

    • MS Source: 230 °C

    • MS Quad: 150 °C

  • Oven Program: 50 °C for 0 min, ramp at 30 °C/min to 340 °C and hold for 2.3 min.

  • Injection Parameters:

    • Injection Type: Splitless

    • Injection Volume: 1 µL

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z

    • Threshold: 250

Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Synthetic Cannabinoids

This protocol represents a typical approach for the quantification of synthetic cannabinoids in biological matrices.

  • Sample Preparation: Protein precipitation followed by dilution. For urine samples, a hydrolysis step may be required to cleave glucuronide conjugates.

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Bzo-poxizid would need to be optimized.

Mandatory Visualization

The following diagram illustrates a general workflow for the quantification of Bzo-poxizid using a chromatographic-mass spectrometric method.

Bzo_Poxizid_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Blood, Urine) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Concentration Calculation Calibration->Quantification

Bzo-poxizid Quantification Workflow

References

Inter-laboratory comparison of Bzo-poxizid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Bzo-poxizid Analysis: A Comparative Guide

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Bzo-poxizid, a novel synthetic cannabinoid. While a formal inter-laboratory proficiency test has not been publicly documented, this document synthesizes data from various research publications to offer a comparative perspective on the performance of different analytical techniques. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances.

Data Presentation

The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) in the analysis of Bzo-poxizid, as reported in independent studies.

ParameterGC-MSLC-QTOF-MSSource
Limit of Detection (LOD) 20 µg/mlNot Reported[1]
Between-Run Precision ≤ 0.10Not Reported[1]
Retention Time 8.52 min9.34 min (for 5F-BZO-POXIZID)[2][3]
Matrix MethanolMobile Phase[2][3]
Ionization Electron Ionization (EI)Electrospray Ionization (ESI)[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison of results across laboratories. The following sections describe the methodologies employed for the analysis of Bzo-poxizid and related analogues.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method was utilized for the identification and method validation of Bzo-poxizid.[1][2]

  • Sample Preparation: Samples were prepared by dilution in methanol.[2]

  • Instrumentation: An Agilent 5975 Series GC/MSD System was used.[2]

  • Chromatographic Column: An Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm) was employed.[2]

  • Carrier Gas: Helium was used as the carrier gas with a flow rate of 1.46 mL/min.[2]

  • Temperature Program:

    • Injection Port: 265 °C[2]

    • Transfer Line: 300 °C[2]

    • MS Source: 230 °C[2]

    • MS Quad: 150 °C[2]

    • Oven: Initial temperature of 50 °C for 0 min, then ramped at 30 °C/min to 340 °C and held for 2.3 min.[2]

  • Injection: 1 µL of the sample was injected in splitless mode.[2]

  • MS Parameters: The mass scan range was set from 40 to 550 m/z with a threshold of 250.[2]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

This technique was applied for the analytical characterization of Bzo-poxizid analogues.[3][4]

  • Sample Preparation: The sample was diluted 1:100 in the mobile phase.[3]

  • Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC was used.[3]

  • Chromatographic Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) was utilized.[3]

  • Mobile Phase:

    • A: Ammonium formate (10 mM, pH 3.0)[3]

    • B: Not explicitly stated, but likely a standard organic solvent like acetonitrile or methanol.

  • Gradient Elution: The gradient started at 95% A and 5% B, changed to 5% A and 95% B over 13 minutes, and returned to the initial conditions at 15.5 minutes.[3]

  • Temperatures: The autosampler was maintained at 15 °C.[3]

  • Injection: An injection volume of 10 µL was used.[3]

  • QTOF Parameters: The TOF MS scan range was set from 100 to 510 Da.[3]

Visualization of Experimental Workflow

The following diagram illustrates a conceptual workflow for a standardized inter-laboratory comparison of Bzo-poxizid analysis.

Caption: Workflow for an inter-laboratory comparison of Bzo-poxizid analysis.

Signaling Pathways and Logical Relationships

The metabolism of Bzo-poxizid is a critical consideration for its detection in biological matrices. The following diagram illustrates the primary metabolic pathways for Bzo-poxizid and related "OXIZID" synthetic cannabinoids.

Bzo_Poxizid_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Resulting Metabolites parent Bzo-poxizid N_dealkylation N-dealkylation parent->N_dealkylation hydroxylation Hydroxylation parent->hydroxylation ketone_formation Ketone Formation parent->ketone_formation oxidative_defluorination Oxidative Defluorination (for 5F-BZO-POXIZID) parent->oxidative_defluorination If fluorinated M1 N-dealkylated Metabolite N_dealkylation->M1 M2 Hydroxylated Metabolite hydroxylation->M2 M3 Ketone Metabolite ketone_formation->M3 M4 Alcohol/Carboxylic Acid Metabolite oxidative_defluorination->M4

Caption: Primary metabolic pathways of Bzo-poxizid and related compounds.

References

A Comparative Analysis of Bzo-poxizid and Its Analogs on Cannabinoid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Bzo-poxizid and its structural analogs reveals significant differences in their potency and efficacy as synthetic cannabinoid receptor agonists (SCRAs).[1][2] These compounds, part of the "OXIZID" class of SCRAs, are characterized by an oxoindoline core and an azide linker scaffold.[3] Their activity has been primarily evaluated at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2]

Overview of Potency and Efficacy

In vitro studies utilizing β-arrestin2 recruitment assays have demonstrated that Bzo-poxizid and its analogs generally act as full agonists at the CB1 receptor and partial agonists at the CB2 receptor.[1][2] The potency of these compounds, measured by their half-maximal effective concentration (EC50), varies significantly across the analogs, with EC50 values at the CB1 receptor ranging from 84.6 to 721 nM and at the CB2 receptor from 2.21 to 25.9 nM.[1][2]

The rank order of potency for both CB1 and CB2 receptors has been established as: BZO-CHMOXIZID > 5F-BZO-POXIZID > BZO-POXIZID > BZO-4en-POXIZID > BZO-HEXOXIZID.[3]

Data Summary: Potency and Efficacy at CB1 and CB2 Receptors

CompoundCB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)CB2 Emax (%)Receptor Preference
BZO-CHMOXIZID 84.6716%2.2169.2%CB2
5F-BZO-POXIZID Not specified731%Not specified51.7%CB2
BZO-POXIZID Not specifiedNot specifiedNot specified59.8%Least CB2 selective
BZO-4en-POXIZID 532399%Not specifiedNot specifiedCB2
BZO-HEXOXIZID 721165%25.935.0%CB2

Emax values are relative to the reference compound CP55,940.[1]

Impact of Structural Modifications

Structural modifications to the Bzo-poxizid molecule have a clear impact on its activity:

  • Alkyl Tail Length: Shortening the n-hexyl tail of BZO-HEXOXIZID to the pentyl tail of BZO-POXIZID enhances activity at both CB1 and CB2 receptors.[1][2]

  • Fluorination: The addition of a fluorine atom to the pentyl analog (5F-BZO-POXIZID) does not lead to a higher receptor activation potential.[1][2]

  • Unsaturation: The presence of an unsaturated tail, as in BZO-4en-POXIZID, results in decreased potency and efficacy at the CB1 receptor.[1][2]

  • Cyclic Tail: The cyclohexyl methyl analog, BZO-CHMOXIZID, is the most potent compound in this series at both CB1 and CB2 receptors.[1][2]

Receptor Selectivity

With the exception of BZO-POXIZID, all tested analogs showed a clear preference for the CB2 receptor.[1][2] BZO-POXIZID was found to be the least CB2 selective of the group.[1]

Signaling Pathway and Experimental Workflow

The activity of these compounds is initiated by their binding to and activation of cannabinoid receptors, which are G protein-coupled receptors. This activation leads to downstream signaling cascades, one of which involves the recruitment of β-arrestin2. The experimental assays used to determine potency and efficacy measure this β-arrestin2 recruitment.

Signaling_Pathway cluster_cell Cell Membrane CB1_R CB1/CB2 Receptor G_Protein G Protein CB1_R->G_Protein Activates B_Arrestin β-arrestin2 CB1_R->B_Arrestin Recruits Downstream Downstream Signaling G_Protein->Downstream B_Arrestin->Downstream SCRA Bzo-poxizid Analogs (SCRA) SCRA->CB1_R Binds & Activates

Cannabinoid receptor activation and β-arrestin2 recruitment pathway.

The general workflow for assessing the activity of these compounds involves treating cells expressing the target receptor with varying concentrations of the compound and then measuring the resulting biological response.

Experimental_Workflow A Prepare cells expressing CB1 or CB2 receptors B Treat cells with varying concentrations of SCRA A->B C Incubate for a defined period B->C D Add detection reagents (e.g., Nano-Glo®) C->D E Measure signal (Luminescence) D->E F Data Analysis: Plot dose-response curve Calculate EC50 and Emax E->F

General workflow for the β-arrestin2 recruitment assay.

Experimental Protocols

β-arrestin2 Recruitment Assay

This assay is used to determine the potency and efficacy of compounds by measuring their ability to induce the interaction between the cannabinoid receptor (CB1 or CB2) and β-arrestin2.

  • Cell Culture: HEK 293 cells stably expressing the human CB1 or CB2 receptor fused to a NanoBiT® protein subunit and β-arrestin2 fused to the complementary NanoBiT® subunit are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 384-well white, clear-bottom assay plates and incubated.

  • Compound Preparation: Bzo-poxizid and its analogs are serially diluted in assay buffer to create a range of concentrations.

  • Treatment: The various concentrations of the compounds are added to the cells in the assay plate. A reference agonist (e.g., CP55,940) is also included for comparison.

  • Incubation: The plate is incubated to allow for receptor activation and β-arrestin2 recruitment.

  • Detection: A Nano-Glo® Live Cell reagent is added to the wells. The recruitment of β-arrestin2 to the receptor brings the two NanoBiT® subunits into close proximity, resulting in a luminescent signal.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is plotted against the compound concentration to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (maximum efficacy relative to a reference agonist) values are calculated.[1]

Conclusion

The potency and efficacy of Bzo-poxizid and its analogs are highly dependent on the chemical structure of the alkyl tail. The cyclohexyl methyl analog, BZO-CHMOXIZID, stands out as the most potent compound in the series.[1][2] These findings are crucial for understanding the structure-activity relationships of this emerging class of synthetic cannabinoids.

References

Comparative Analysis of Bzo-poxizid Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of Bzo-poxizid metabolism. While direct comparative data across different species remains limited in publicly available literature, this document summarizes the well-established metabolic pathways in humans and provides detailed experimental protocols to facilitate further research in this area.

Executive Summary

Bzo-poxizid, a synthetic cannabinoid, undergoes extensive metabolism primarily in the liver. In vitro studies utilizing human liver microsomes (HLMs) and hepatocytes have identified several key metabolic pathways. These include N-dealkylation, hydroxylation, ketone formation, and oxidative defluorination. For analogous compounds with unsaturated alkyl chains, such as BZO-4en-POXIZID, additional pathways like dihydrodiol formation, reduction of the alkene bond, and glucuronidation are prominent. The primary enzymes responsible for the oxidative metabolism of Bzo-poxizid and related compounds in humans are cytochrome P450 isoforms CYP3A4, CYP3A5, and P2C9. A significant gap in the current research is the lack of direct comparative metabolic studies in preclinical species, which is crucial for the evaluation of the compound's safety and efficacy.

In Vitro Metabolic Profile of Bzo-poxizid and its Analogs in Humans

The metabolism of Bzo-poxizid and its analogs has been primarily investigated using human liver microsomes and hepatocytes. These studies have revealed a complex pattern of biotransformation.

Table 1: Summary of Bzo-poxizid and Analog Metabolism in Human In Vitro Models

CompoundMajor Metabolic PathwaysKey MetabolitesReferences
Bzo-poxizid N-dealkylation, Hydroxylation, Ketone formation, Oxidative defluorinationHydroxylated metabolites, N-dealkylated metabolites, Ketone derivatives[1][2][3][4][5][6][7]
BZO-4en-POXIZID Dihydrodiol formation, Hydroxylation, Reduction of the alkene bond, GlucuronidationDihydrodiol derivatives, Hydroxylated metabolites, Glucuronide conjugates[1][2][3][5]
5F-BZO-POXIZID Oxidative defluorination, N-dealkylation, Hydroxylation, Ketone formationDefluorinated and hydroxylated metabolites[6][7]
BZO-HEXOXIZID N-dealkylation, Hydroxylation, Ketone formationHydroxylated metabolites, N-dealkylated metabolites[6][7]
BZO-CHMOXIZID N-dealkylation, HydroxylationHydroxylated metabolites[6]

Note: This table is based on in vitro data from human liver microsomes and hepatocytes. Quantitative comparison of metabolite formation across different species is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of metabolic studies. Below are representative protocols for in vitro metabolism experiments.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to identify Phase I metabolites of Bzo-poxizid.

Materials:

  • Bzo-poxizid

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of Bzo-poxizid in a suitable organic solvent (e.g., DMSO or ACN).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the Bzo-poxizid stock solution and the NADPH regenerating system to the pre-warmed microsome mixture.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold ACN or MeOH.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method.[4][8][9][10]

Metabolite Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and identification of drug metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).

Typical LC Conditions:

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to improve ionization.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 1-10 µL.

Typical MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for synthetic cannabinoids.

  • Data Acquisition: Full scan mode to detect all potential metabolites, followed by product ion scans (tandem MS or MS/MS) to elucidate the structure of the detected metabolites. High-resolution mass spectrometry is crucial for accurate mass measurement and elemental composition determination.[11][12][13][14]

Visualizations

Experimental Workflow for In Vitro Metabolism Study

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock_solution Bzo-poxizid Stock Solution incubation Incubate at 37°C stock_solution->incubation microsomes Human Liver Microsomes microsomes->incubation buffer Phosphate Buffer buffer->incubation nadph NADPH System nadph->incubation quenching Quench Reaction incubation->quenching centrifugation Centrifuge quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms identification Metabolite Identification lcms->identification

Caption: Workflow for in vitro metabolism of Bzo-poxizid.

Signaling Pathway of Synthetic Cannabinoids

Bzo-poxizid and other synthetic cannabinoids primarily exert their effects through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CB1_receptor CB1/CB2 Receptor G_protein G-protein Activation CB1_receptor->G_protein Bzo_poxizid Bzo-poxizid Bzo_poxizid->CB1_receptor Agonist Binding AC Adenylyl Cyclase Inhibition G_protein->AC MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Physiological_effects Physiological Effects MAPK->Physiological_effects cAMP->Physiological_effects

Caption: Cannabinoid receptor signaling pathway.

Conclusion and Future Directions

The current body of research provides a solid foundation for understanding the metabolism of Bzo-poxizid in humans, highlighting the key metabolic pathways and the enzymes involved. However, the significant lack of data in preclinical species is a critical knowledge gap. Future research should prioritize comparative in vitro and in vivo metabolism studies in species such as rats, mice, and dogs. This will not only aid in the interpretation of toxicological studies but also provide a more complete picture of the compound's pharmacokinetic profile, ultimately supporting robust risk assessment and potential therapeutic development.

References

A Comparative Guide to the Validation of Bzo-poxizid Detection Methods in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), such as the synthetic cannabinoid Bzo-poxizid, presents a continuous challenge for toxicological and forensic analysis. Validated and reliable detection methods are crucial for clinical and research purposes. This guide provides a comparative overview of analytical methods for the detection of Bzo-poxizid, with a focus on oral fluid as a biological matrix. While specific validated methods for Bzo-poxizid in oral fluid are not extensively documented in publicly available literature, this guide extrapolates from existing validated methods for similar synthetic cannabinoids in oral fluid and a validated method for Bzo-poxizid in a non-oral fluid matrix to provide a comprehensive comparison.

Comparison of Analytical Methods

The two primary analytical techniques suitable for the detection of Bzo-poxizid and other synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Both are considered gold-standard confirmatory techniques in forensic toxicology.[2]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Immunoassay (Screening)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.Antibody-based detection of target analyte or related compounds.
Reported LOD for Bzo-poxizid 20 µg/mL (in a non-oral fluid matrix)[4]Not specifically reported; typically in the low ng/mL range for other synthetic cannabinoids in oral fluid.[5]Not reported for Bzo-poxizid; generally higher cutoffs than confirmatory methods.
Typical LOQ for Synthetic Cannabinoids in Oral Fluid Generally higher than LC-MS/MS.0.15 to 5 ng/mL.[1][6]N/A
Sample Preparation Often requires derivatization to increase volatility.Typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[7]Minimal, often direct sample introduction after collection.
Throughput LowerHigherHigh
Specificity HighVery HighProne to cross-reactivity with structurally related compounds.[1]
Advantages Robust and widely available.High sensitivity and specificity, suitable for complex matrices like oral fluid.[1][8]Rapid results, suitable for on-site screening.
Disadvantages May require sample derivatization, not ideal for thermolabile compounds.Higher initial instrument cost.Results are presumptive and require confirmation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the detection of synthetic cannabinoids in oral fluid.

Oral Fluid Sample Collection

Oral fluid is a valuable matrix for drug testing due to its non-invasive collection.[7] Various collection devices are available, such as the Quantisal™ saliva collection device, which often includes a buffer to stabilize the analytes.[1][7]

GC-MS Method for Bzo-poxizid (Adapted for Oral Fluid)

While the referenced validated method for Bzo-poxizid was not in oral fluid, a hypothetical protocol adapted for this matrix would likely involve the following steps:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of oral fluid/buffer mixture, add an internal standard.

    • Add a suitable organic solvent (e.g., hexane/ethyl acetate).

    • Vortex to mix and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent.

    • (If necessary) Derivatize the analyte to improve its volatility and chromatographic properties.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., HP-5ms).

    • Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for higher sensitivity.

  • Validation Parameters:

    • The validation would assess linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and selectivity, following established forensic toxicology guidelines. The reported LOD for Bzo-poxizid in a non-oral fluid matrix was 20 µg/mL.[4]

LC-MS/MS Method for Synthetic Cannabinoids in Oral Fluid

This protocol is representative of validated methods for the detection of various synthetic cannabinoids in oral fluid and would be highly applicable for Bzo-poxizid.[5][7]

  • Sample Preparation (Protein Precipitation): [5]

    • To 100 µL of the oral fluid specimen, add an internal standard solution.

    • Add a protein precipitating agent, such as acetonitrile.

    • Vortex vigorously to ensure thorough mixing and precipitation of proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a vial for injection into the LC-MS/MS system.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase column (e.g., C18) is typically used for the separation of synthetic cannabinoids.[7]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]

  • Validation Parameters:

    • Linearity: Typically established over a concentration range relevant for expected concentrations in oral fluid (e.g., 1-100 ng/mL).[7]

    • LOD and LOQ: For similar synthetic cannabinoids, LOQs are often in the range of 1-5 ng/mL.[7]

    • Accuracy and Precision: Evaluated at multiple concentration levels to ensure the method is reliable.

    • Matrix Effects: Assessed to ensure that components of the oral fluid matrix do not interfere with the ionization of the analyte.

    • Extraction Efficiency: Determined to understand the recovery of the analyte during the sample preparation process.[7]

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams are provided.

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing oral_fluid Oral Fluid Collection (e.g., Quantisal™ device) extraction Extraction (SPE, LLE, or Protein Precipitation) oral_fluid->extraction chromatography Chromatographic Separation (GC or LC) extraction->chromatography detection Mass Spectrometric Detection (MS or MS/MS) chromatography->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for Bzo-poxizid detection.

logical_relationship cluster_screening Initial Screening cluster_confirmation Confirmatory Testing cluster_result Final Result immunoassay Immunoassay (Presumptive Positive/Negative) lcmsms LC-MS/MS immunoassay->lcmsms Presumptive Positive gcms GC-MS immunoassay->gcms Presumptive Positive negative Negative immunoassay->negative Negative confirmed_positive Confirmed Positive lcmsms->confirmed_positive gcms->confirmed_positive

Caption: Logic of a two-tiered drug testing approach.

References

A Comparative Analysis of Cannabinoid Receptor Activity: Bzo-poxizid versus JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the cannabinoid receptor activity of Bzo-poxizid, a member of the emerging OXIZID class of synthetic cannabinoids, and JWH-018, a well-characterized first-generation synthetic cannabinoid. This document is intended to serve as a resource for researchers in pharmacology, toxicology, and drug development, offering a clear comparison of these two compounds based on available experimental data.

Introduction

JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a potent, full agonist of both the CB1 and CB2 cannabinoid receptors.[1][2] For years, it has been a reference compound in cannabinoid research. Bzo-poxizid (N'-((Z)-2-oxo-1-pentylindolin-3-ylidene)benzohydrazide) belongs to a newer class of synthetic cannabinoids known as OXIZIDs, which are characterized by an oxoindoline core and an azide linker scaffold.[3][4][5] This class of compounds has emerged more recently, necessitating a thorough characterization of their pharmacological profiles.[3][5][6]

This guide will compare the binding affinity and functional activity of Bzo-poxizid and JWH-018 at the CB1 and CB2 receptors, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for the key assays cited are also provided to aid in the replication and further investigation of these findings.

Quantitative Comparison of Cannabinoid Receptor Activity

The following table summarizes the key quantitative parameters of Bzo-poxizid and JWH-018 at the CB1 and CB2 cannabinoid receptors. These parameters include the binding affinity (Ki), which indicates how tightly a ligand binds to the receptor, and the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

CompoundReceptorBinding Affinity (Ki) (nM)Efficacy (EC50) (nM)Notes
JWH-018 CB1 9.00 ± 5.00[1]102[1]Full agonist[1][2]
CB2 2.94 ± 2.65[1]133[1]Full agonist with some selectivity for CB2[1][2]
Bzo-poxizid CB1 Not explicitly found244[7] / 314.1[8]Full agonist[3][7]
CB2 Not explicitly found240[9]Partial agonist[3][7]
BZO-HEXOXIZID (MDA-19) CB1 162.4 ± 7.6867Hexyl analog of Bzo-poxizid[10]
CB2 43.3 ± 10.363.4Potent and selective CB2 agonist[5][6][10]

Cannabinoid Receptor Signaling Pathway

The canonical signaling pathway for cannabinoid receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase and the modulation of ion channels upon agonist binding. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and downstream cellular effects. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein G-protein (Gi/o) CB_Receptor->G_Protein Activates beta_Arrestin β-Arrestin CB_Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Cannabinoid Agonist (Bzo-poxizid or JWH-018) Ligand->CB_Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Receptor_Internalization Receptor Internalization/ Desensitization beta_Arrestin->Receptor_Internalization Mediates

Caption: Canonical cannabinoid receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Radioligand Binding Assay Workflow A Prepare cell membranes expressing CB1 or CB2 receptors B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (Bzo-poxizid or JWH-018) A->B C Separate bound from free radioligand by rapid filtration through glass fiber filters B->C D Quantify radioactivity on filters using liquid scintillation counting C->D E Plot the percentage of specific binding against the log concentration of the test compound to determine IC50 D->E F Calculate Ki from IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) E->F

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or brain tissue homogenates.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and a range of concentrations of the unlabeled test compound (Bzo-poxizid or JWH-018). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

β-Arrestin Recruitment Assay (for EC50 and Emax Determination)

This functional assay measures the ability of a compound to induce the recruitment of β-arrestin to the cannabinoid receptor, a key step in receptor desensitization and signaling.

Beta-Arrestin Recruitment Assay Workflow A Use engineered cells co-expressing the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment B Treat cells with varying concentrations of the test compound (Bzo-poxizid or JWH-018) A->B C Agonist binding induces a conformational change in the receptor, leading to β-arrestin recruitment B->C D The proximity of the two protein fragments allows them to form a functional enzyme (e.g., β-galactosidase) C->D E Add a substrate for the enzyme and measure the resulting signal (e.g., chemiluminescence) D->E F Plot the signal against the log concentration of the test compound to determine EC50 and Emax E->F

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Methodology:

  • Cell Lines: A commercially available assay system, such as the PathHunter® β-arrestin assay, is often used.[1][11][12][13] This system utilizes cells stably co-expressing the cannabinoid receptor fused to a fragment of an enzyme and β-arrestin fused to the complementary fragment of that enzyme.

  • Compound Treatment: The cells are plated in microplates and treated with a range of concentrations of the test compound.

  • β-Arrestin Recruitment: Agonist binding to the receptor induces its phosphorylation and subsequent recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.

  • Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and the maximum response (Emax, efficacy) relative to a reference full agonist.[7]

cAMP Functional Assay (for EC50 Determination)

This assay measures the functional consequence of CB1/CB2 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

cAMP Functional Assay Workflow A Use cells expressing the cannabinoid receptor of interest (CB1 or CB2) B Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels A->B C Treat cells with varying concentrations of the test compound (Bzo-poxizid or JWH-018) B->C D Agonist activation of the Gi/o-coupled cannabinoid receptor inhibits adenylyl cyclase, decreasing cAMP levels C->D E Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA) D->E F Plot the inhibition of cAMP production against the log concentration of the test compound to determine IC50 (functionally EC50) E->F

Caption: Workflow for a cAMP functional assay.

Detailed Methodology:

  • Cell Culture: Cells expressing the target cannabinoid receptor are cultured in microplates.

  • Forskolin Stimulation: To measure the inhibitory effect of the cannabinoid agonists, intracellular cAMP levels are first elevated by stimulating adenylyl cyclase with forskolin.

  • Compound Incubation: The cells are then incubated with various concentrations of the test compound.

  • cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the logarithm of the test compound concentration. A dose-response curve is fitted to the data to determine the EC50 value, which reflects the potency of the compound in this functional assay.[14][15]

Conclusion

This guide provides a comparative overview of the cannabinoid receptor activity of Bzo-poxizid and JWH-018. JWH-018 is a well-established potent full agonist at both CB1 and CB2 receptors. Bzo-poxizid also acts as a full agonist at the CB1 receptor, but as a partial agonist at the CB2 receptor.[3][7] The available data suggests that Bzo-poxizid is less potent than JWH-018 at the CB1 receptor in terms of functional activity. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of these and other synthetic cannabinoids. This information is crucial for the scientific community to understand the potential physiological and toxicological effects of these emerging psychoactive substances.

References

A Comparative Guide to GC-MS and LC-MS for the Identification of Bzo-poxizid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. Bzo-poxizid, a synthetic cannabinoid of the "OXIZID" subclass, is one such compound requiring robust analytical methods for its identification and quantification.[1] This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Bzo-poxizid. We will delve into the experimental protocols, present available quantitative data, and discuss the inherent advantages and limitations of each method for this particular analyte.

At a Glance: GC-MS vs. LC-MS for Bzo-poxizid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Limit of Detection (LOD) 20 µg/mL for Bzo-poxizid.[2][3]While specific data for Bzo-poxizid is not readily available, typical LODs for synthetic cannabinoids using LC-MS/MS are in the range of 0.1 ng/mL.[4][5][6]
Sample Preparation Often requires extraction and may necessitate derivatization to improve volatility and thermal stability.[7]Typically involves extraction and filtration. Derivatization is generally not required.
Instrumentation Widely available in forensic and analytical laboratories.Increasingly common, with various configurations (e.g., LC-QTOF-MS, LC-MS/MS) offering high sensitivity and specificity.
Analysis Time Runtimes can be longer, especially if derivatization is required.Generally offers faster analysis times.[8]

Understanding the Analyte: Bzo-poxizid

Bzo-poxizid is classified as a synthetic cannabinoid.[1] Its chemical structure and properties, particularly its volatility and thermal stability, are key factors in determining the most suitable analytical approach. While detailed physicochemical data for Bzo-poxizid is limited, information on related compounds like 5F-Bzo-poxizid, which is a solid with no reported boiling point, suggests that Bzo-poxizid may have low volatility.[9] This characteristic has significant implications for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bzo-poxizid

GC-MS is a well-established technique for the identification of synthetic cannabinoids. For Bzo-poxizid, a validated method has been developed, demonstrating its feasibility for qualitative and quantitative analysis.[2][3]

Experimental Protocol for GC-MS

The following protocol is based on established methods for the analysis of Bzo-poxizid.[1]

1. Sample Preparation:

  • Dilution: The sample is diluted in a suitable organic solvent, such as methanol.[1]

2. GC-MS Instrumentation and Parameters:

  • Instrument: Agilent 5975 Series GC/MSD System or similar.[1]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[1]

  • Carrier Gas: Helium with a constant flow rate.[1]

  • Injection Port Temperature: 265 °C.[1]

  • Transfer Line Temperature: 300 °C.[1]

  • MS Source Temperature: 230 °C.[1]

  • MS Quadrupole Temperature: 150 °C.[1]

  • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping up to 340°C.[1]

  • Injection Mode: Splitless injection is commonly used for trace analysis.[1]

  • MS Scan Range: 40-550 m/z.[1]

Performance Data for GC-MS

A study validating a GC-MS method for Bzo-poxizid reported a Limit of Detection (LOD) of 20 µg/mL .[2][3] The method was found to be sensitive, repeatable, specific, accurate, and precise for the detection of Bzo-poxizid.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Bzo-poxizid

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-QTOF-MS), is a powerful alternative for the analysis of synthetic cannabinoids, especially for those that are non-volatile or thermally labile.[8]

Experimental Protocol for LC-QTOF-MS

The following protocol is based on the methodology used for the analysis of Bzo-poxizid by the Center for Forensic Science Research and Education.[1]

1. Sample Preparation:

  • Dilution: The sample is diluted in methanol. For LC-MS analysis, a further dilution in the initial mobile phase may be performed.[1]

2. LC-QTOF-MS Instrumentation and Parameters:

  • Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or similar.[1]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase: A gradient of two mobile phases is typically used, for example:

    • A: 10 mM Ammonium formate (pH 3.0) in water.[1]

    • B: Acetonitrile.[1]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.[1]

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Injection Volume: 10 µL.[1]

  • QTOF Parameters:

    • Scan Range: 100-510 Da.[1]

    • Ion Source: Electrospray ionization (ESI) in positive mode is common for synthetic cannabinoids.

Performance Data for LC-MS

While a specific, validated limit of detection for Bzo-poxizid using LC-MS is not available in the reviewed literature, LC-MS/MS methods for the analysis of a wide range of synthetic cannabinoids have reported LODs in the range of 0.1 ng/mL and LOQs from 0.05 ng/mL to 50 ng/mL .[4][5][6] These methods demonstrate the high sensitivity achievable with LC-MS for this class of compounds.

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Identification Compound Identification Library_Search->Identification Quantification Quantification Identification->Quantification

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration LC_Injection LC Injection Filtration->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Ionization (ESI) Separation->Ionization Mass_Analysis Mass Analysis (TOF/MS-MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Identification Compound Identification Peak_Integration->Identification Quantification Quantification Identification->Quantification

LC-MS Experimental Workflow

Discussion and Conclusion

Both GC-MS and LC-MS are capable of identifying Bzo-poxizid. The choice between the two techniques will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput.

GC-MS is a reliable and widely accessible technique. However, the potential need for derivatization for compounds with low volatility like Bzo-poxizid can add complexity and time to the sample preparation process. The reported LOD of 20 µg/mL is suitable for the analysis of seized materials but may not be sufficient for trace-level detection in biological matrices.

LC-MS , particularly LC-MS/MS and LC-QTOF-MS, offers several advantages for the analysis of Bzo-poxizid and other synthetic cannabinoids. Its ability to analyze non-volatile and thermally labile compounds without derivatization simplifies sample preparation and reduces analysis time. Furthermore, LC-MS methods generally provide significantly lower limits of detection, making them ideal for the analysis of biological samples where concentrations may be very low. While specific quantitative data for Bzo-poxizid by LC-MS is pending, the performance of the technique for similar compounds suggests its superior sensitivity.

References

Bzo-poxizid vs. THC: A Comparative Analysis of Cannabinoid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) selectivity of Bzo-poxizid, a synthetic cannabinoid of the OXIZID class, and Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This objective analysis is supported by experimental data from binding and functional assays to inform research and drug development in the field of cannabinoid pharmacology.

Quantitative Comparison of Receptor Affinity and Potency

The selectivity of a compound for CB1 versus CB2 receptors is a critical determinant of its pharmacological effects. CB1 receptors are predominantly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the immune system and peripheral tissues, playing a role in inflammatory processes. The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Bzo-poxizid and THC at human CB1 and CB2 receptors.

CompoundReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Assay Type
Bzo-poxizid CB1 162.4 ± 7.6[1]244[2]Radioligand Binding, β-arrestin2 Recruitment
CB2 43.3 ± 10.3[1]12.2[2]Radioligand Binding, β-arrestin2 Recruitment
THC CB1 25.1[3]-Radioligand Binding (Meta-analysis)
CB2 35.2[3]-Radioligand Binding (Meta-analysis)

Key Observations:

  • Bzo-poxizid demonstrates a clear preference for the CB2 receptor over the CB1 receptor, as indicated by its lower Ki and EC50 values for CB2. Specifically, its binding affinity is approximately 3.8-fold higher for CB2 than for CB1. Functionally, it is significantly more potent at the CB2 receptor.

  • THC exhibits relatively non-selective binding to CB1 and CB2 receptors, with only a slight preference for the CB1 receptor.[3]

  • Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[2][4]

Experimental Methodologies

The data presented in this guide were obtained from two primary types of in vitro assays: radioligand binding assays and β-arrestin2 recruitment assays.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound for a specific receptor.

Radioligand_Binding_Assay Receptor CB1 or CB2 Receptor Membrane Preparation Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]CP55,940) Radioligand->Incubation Test_Compound Test Compound (Bzo-poxizid or THC) Test_Compound->Incubation Filtration Separation of Bound and Unbound Ligands (Filtration) Incubation->Filtration Measurement Quantification of Bound Radioactivity Filtration->Measurement Analysis Data Analysis (IC50 and Ki Determination) Measurement->Analysis

Figure 1. Workflow of a radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing either human CB1 or CB2 receptors are isolated.

  • Competitive Binding: The receptor membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (Bzo-poxizid or THC).

  • Separation: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

β-Arrestin2 Recruitment Assay (PathHunter® Assay)

This cell-based functional assay measures the ability of a compound to activate a G-protein coupled receptor (GPCR), such as CB1 or CB2, by quantifying the recruitment of the protein β-arrestin 2 to the activated receptor.

Beta_Arrestin_Assay Ligand Ligand (Bzo-poxizid or THC) Receptor CB1 or CB2 Receptor (fused to ProLink) Ligand->Receptor binds Activation Receptor Activation Receptor->Activation Arrestin β-Arrestin 2 (fused to EA) Recruitment β-Arrestin 2 Recruitment Arrestin->Recruitment Activation->Recruitment Complementation Enzyme Fragment Complementation Recruitment->Complementation Substrate Substrate Addition Complementation->Substrate Signal Luminescent Signal Measurement Substrate->Signal Analysis Data Analysis (EC50 Determination) Signal->Analysis

Figure 2. Workflow of the β-arrestin2 recruitment assay.

Protocol Outline:

  • Cell Culture: Cells engineered to co-express the cannabinoid receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin 2 fused to the complementing enzyme fragment (Enzyme Acceptor, EA) are cultured.

  • Compound Addition: The cells are treated with varying concentrations of the test compound.

  • Receptor Activation and Recruitment: Agonist binding to the receptor induces a conformational change, leading to receptor phosphorylation and the subsequent recruitment of the β-arrestin 2-EA fusion protein.

  • Enzyme Complementation: The proximity of the receptor-ProLink and β-arrestin 2-EA allows the two β-galactosidase fragments to combine and form an active enzyme.

  • Signal Detection: A substrate is added that is converted by the active β-galactosidase into a chemiluminescent product. The intensity of the light signal is proportional to the extent of β-arrestin 2 recruitment.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated, providing a measure of the compound's functional potency.

Cannabinoid Receptor Signaling Pathway

Activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Bzo-poxizid or THC) Receptor CB1 / CB2 Receptor Agonist->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Figure 3. Simplified cannabinoid receptor signaling pathway.

Conclusion

The experimental data clearly indicate that Bzo-poxizid is a potent and selective CB2 receptor agonist compared to THC, which acts as a non-selective cannabinoid receptor agonist. This selectivity profile suggests that Bzo-poxizid may have a distinct pharmacological profile from THC, with potentially different therapeutic applications and a reduced likelihood of producing CB1-mediated psychoactive effects. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of these and other cannabinoid compounds.

References

Safety Operating Guide

Proper Disposal of Bzo-poxizid-d9: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Bzo-poxizid-d9, a deuterated synthetic cannabinoid intended for research and forensic applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound and its non-deuterated analogue, Bzo-poxizid, are classified as synthetic cannabinoids.[1][2] While specific hazard information for the deuterated form is limited, the Safety Data Sheet (SDS) for Bzo-poxizid indicates that the compound is not flammable and does not require special handling precautions. However, as with any chemical substance, appropriate safety measures should be observed.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Gloves: Impermeable and resistant to the chemical.

  • Lab Coat: To protect from skin contact.

  • Eye Protection: Safety glasses or goggles.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

II. Disposal Procedures for this compound

The disposal method for this compound depends on the quantity of waste. The following table and workflow diagram outline the recommended procedures.

Waste Quantity Recommended Disposal Method Regulatory Consideration
Small Quantities May be disposed of with household waste, according to the supplier's SDS for the analogous compound.Always consult and adhere to local, state, and federal environmental regulations which may supersede this general guidance.
Large Quantities & Uncleaned Packaging Must be disposed of according to official regulations for chemical waste.Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for professional waste disposal services.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Assessment cluster_1 Disposal Path cluster_2 Final Steps A Start: this compound Waste B Assess Quantity of Waste A->B C Small Quantities B->C Small D Large Quantities or Uncleaned Packaging B->D Large / Contaminated Packaging E Dispose with Household Waste* (if local regulations permit) C->E F Consult Institutional EHS Office D->F H Document Disposal Record E->H G Follow Official Chemical Waste Disposal Regulations F->G G->H I End H->I

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety department or local regulatory bodies. Always consult the official Safety Data Sheet and local regulations before handling and disposing of any chemical. The SDS for the non-deuterated Bzo-poxizid suggests that smaller quantities can be disposed of with household waste; however, institutional and local policies may vary and must be followed.[3] For uncleaned packaging, disposal must be made according to official regulations.[3]

References

Essential Safety and Logistical Information for Handling Bzo-poxizid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on available safety information for Bzo-poxizid and general best practices for handling potent synthetic cannabinoids in a laboratory setting. Bzo-poxizid-d9 is the deuterium-labeled version of Bzo-poxizid, a synthetic cannabinoid used as an analytical reference standard.[1][2] While the Safety Data Sheet (SDS) for Bzo-poxizid indicates it is not classified as a hazardous substance, the product information and the nature of the compound as a potent psychoactive substance warrant a cautious approach.[2] All chemicals may pose unknown hazards and should be handled with care.[2]

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Given the potent nature of synthetic cannabinoids and the potential for aerosolization of powders, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[1]
General Handling and Analysis - Lab coat- Safety glasses- Appropriate chemical-resistant glovesPrevents skin contact and eye exposure during routine handling of solutions.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for safely handling this compound from receipt to disposal.

  • Preparation and Pre-Handling:

    • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and any other available safety information. Conduct a risk assessment for the planned procedures.

    • Prepare Work Area: Ensure a certified chemical fume hood or other suitable containment device is used for all manipulations of the solid compound and concentrated solutions. Decontaminate the work surface before and after use. Have a spill kit readily available.

    • Assemble PPE: Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Handling and Solution Preparation:

    • Weighing: If working with the powdered form, conduct all weighing activities within a ventilated enclosure to minimize inhalation exposure.

    • Dissolving: Bzo-poxizid is soluble in several organic solvents. Refer to the table below for solubility information. When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

    • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling and Decontamination:

    • Decontaminate: Thoroughly clean all equipment and work surfaces that came into contact with this compound.

    • Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Quantitative Data

Solubility of Bzo-poxizid:

SolventSolubility
DMF10 mg/ml
DMSO1 mg/ml
Ethanol1 mg/ml

Data sourced from Cayman Chemical product information.[1]

Experimental Protocol: Preparation of a Standard Solution

This protocol details the preparation of a 1 mg/mL stock solution and subsequent working standards of this compound for use in analytical methods such as GC-MS or LC-MS.

Materials:

  • This compound (solid)

  • Methanol, HPLC grade or higher

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Amber glass vials for storage

Procedure:

  • Stock Solution Preparation (1 mg/mL): a. Tare a clean, dry weighing vessel on a calibrated analytical balance within a ventilated enclosure. b. Carefully weigh approximately 1 mg of this compound solid into the vessel. Record the exact weight. c. Quantitatively transfer the weighed solid to a 1 mL volumetric flask. d. Add a small amount of methanol to dissolve the solid. e. Once dissolved, bring the flask to volume with methanol. f. Cap the flask and invert several times to ensure homogeneity. g. Transfer the stock solution to a labeled amber glass vial for storage.

  • Working Standard Preparation (e.g., 10 µg/mL): a. Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with methanol. c. Cap the flask and mix thoroughly by inverting. d. This creates a 10 µg/mL working standard. Further serial dilutions can be made as required for the specific analytical method.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label the container as "Hazardous Waste" and include the name of the compound.

  • Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination. Place all disposable items in a sealed bag or container labeled as hazardous waste.

  • Aqueous and Solvent Waste: Collect all liquid waste containing this compound in a sealed, clearly labeled container. Do not mix with other waste streams unless compatible.

  • Unused Compound: Unused or expired solid this compound should be disposed of in its original container or a securely sealed and labeled waste container. To render the compound unusable, it can be mixed with at least 50% non-hazardous solid waste (by volume) before being collected by a certified hazardous waste disposal service.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visualizations

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS & Risk Assessment prep2 Prepare Work Area (Fume Hood, Spill Kit) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Solid in Ventilated Enclosure prep3->handling1 handling2 Prepare Solution handling1->handling2 post1 Decontaminate Equipment & Surfaces handling2->post1 post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate & Label All Waste post3->disp1 disp2 Arrange for Hazardous Waste Pickup disp1->disp2

Caption: A workflow diagram for the safe handling of this compound.

Disposal_Plan This compound Disposal Plan cluster_waste_streams Waste Streams cluster_collection Collection & Labeling cluster_final_disposal Final Disposal waste1 Contaminated Labware collect1 Use Designated, Sealed, Puncture-Resistant Containers waste1->collect1 waste2 Contaminated PPE waste2->collect1 waste3 Liquid Waste (Solvents) waste3->collect1 waste4 Unused Compound waste4->collect1 collect2 Label Clearly: 'Hazardous Waste' + Compound Name collect1->collect2 final1 Store in a Designated Secure Area collect2->final1 final2 Arrange Pickup by Certified Hazardous Waste Service final1->final2

Caption: A logical relationship diagram for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.